Product packaging for YTTRIUM NITRATE HYDRATE(Cat. No.:CAS No. 13470-40-1)

YTTRIUM NITRATE HYDRATE

Cat. No.: B1179421
CAS No.: 13470-40-1
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Description

Yttrium Nitrate Hydrate (Y(NO₃)₃·XH₂O) is a water-soluble, high-purity rare-earth salt that serves as a critical precursor in advanced materials science and chemical synthesis . Its primary value lies in providing a readily available source of Y³⁺ cations for developing functional materials. A key application is the synthesis of yttrium oxide (Y₂O₃) through controlled thermal decomposition; the resulting Y₂O₃ nanoparticles exhibit exceptional thermal stability and optical properties, making them ideal for high-performance ceramics, luminescent phosphors in LEDs, and laser systems . In electronics, this compound is used in sol-gel processes to deposit high-quality Y₂O₃ thin films. These films act as superior dielectric layers in semiconductor devices and are crucial for next-generation flexible electronics . The compound also functions as an efficient catalyst, for instance, in facilitating the aza-Michael addition of amines under solvent-free conditions, highlighting its utility in green chemistry . Furthermore, yttrium-stabilized materials derived from this precursor, such as yttria-stabilized zirconia (YSZ), are cornerstone materials in energy technology. They are employed as electrolytes in solid oxide fuel cells (SOFCs) and in thermal barrier coatings that protect aerospace components and gas turbine blades from extreme temperatures and corrosion . The product is classified as an oxidizer. Safety Data Sheets should be consulted prior to use. Signal Word: Danger. Hazard Statements: H272-H315-H319-H335 .

Properties

CAS No.

13470-40-1

Molecular Formula

YN3O9nH2O

Origin of Product

United States

Advanced Synthetic Methodologies for Yttrium Nitrate Hydrate

Controlled Crystallization from Aqueous and Non-Aqueous Solutions

Controlled crystallization is a fundamental technique for producing high-purity yttrium nitrate (B79036) hydrate (B1144303). This process typically begins by dissolving an yttrium source, such as yttrium oxide (Y₂O₃) or yttrium carbonate (Y₂(CO₃)₃), in nitric acid (HNO₃) to form an aqueous solution of yttrium nitrate. honrel.com The subsequent crystallization of the hydrate from this solution is governed by precise control over various parameters.

The common methods to induce crystallization are by carefully evaporating the solvent or by cooling a concentrated solution. honrel.com For instance, a clear aqueous solution of yttrium nitrate can be heated to evaporate water, and upon the first appearance of solid material, the solution is allowed to cool slowly, often overnight, to promote the formation of copious crystals. researchgate.net These crystals can then be isolated through filtration and dried. honrel.com Further cooling of the remaining solution can yield additional crystalline product. researchgate.net

Table 1: Overview of Crystallization Methods for Yttrium Nitrate Hydrate This table is interactive. Click on headers to sort.

Method Description Key Parameters Reference
Chemical Precipitation A concentrated yttrium nitrate solution is cooled, causing the hexahydrate crystals to precipitate out. Solution Concentration, Cooling Rate honrel.com
Evaporation Method The solvent is slowly evaporated from the solution by heating at a controlled temperature until the solution becomes supersaturated and crystals form. Temperature, Evaporation Rate honrel.comresearchgate.net

| Recrystallization | For higher purity, the crystals are re-dissolved and then crystallized again to remove impurities. | Solvent Purity, Stoichiometry | honrel.com |

The choice of solvent and the conditions of crystallization significantly affect the outcome of the synthesis. While water is the most common solvent for creating aqueous solutions, non-aqueous solvents are also employed, particularly in the synthesis of precursors for complex materials. honrel.comrsc.org Solvents such as ethanol, n-propanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) have been used in various synthesis routes involving yttrium nitrate. diva-portal.orgicm.edu.plnih.gov

The solvent system can have a profound impact on the final product's morphology and whether a stable gel or a precipitate is formed. rsc.org For example, the coordination of solvent molecules like DMSO or DMF to the yttrium cation can directly influence the structure of resulting heterometallic clusters, demonstrating the solvent's role in directing the final architecture. nih.gov Crystallization parameters such as temperature, cooling rate, and solution concentration must be carefully managed to control crystal size and purity. honrel.com

Seed-mediated growth is an advanced strategy to control the size and morphology of crystals. This technique involves introducing small "seed" crystals into a supersaturated solution to initiate and guide the growth of larger crystals with a specific orientation. This approach is particularly relevant in the synthesis of core-shell nanoparticles where this compound serves as a precursor.

Polymorphic control—the ability to selectively produce a specific crystalline form of a compound—is crucial as different polymorphs can have different properties. For materials derived from yttrium nitrate, such as yttrium oxide (Y₂O₃), controlling the synthesis conditions is essential to obtain the desired phase, for instance, cubic versus monoclinic. tamu.edu The principles of polymorphic control, often governed by thermodynamics and kinetics, are critical in the synthesis of this compound to ensure the desired hydrated form is obtained for specific applications. researchgate.net

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures in a closed system, typically an autoclave. icm.edu.plorientjchem.org Hydrothermal synthesis uses water as the solvent, while solvothermal synthesis employs non-aqueous solvents. icm.edu.plorientjchem.org These methods are widely used to produce yttrium-based nanoparticles and composites, with yttrium nitrate hexahydrate serving as the yttrium source. rmme.ac.cnbohrium.com

Temperature and pressure are the most critical parameters in hydrothermal and solvothermal synthesis, as they directly influence the kinetics of the reaction and the properties of the final product. core.ac.uk Studies using a hydrothermal flow reaction system to produce yttria-stabilized zirconia from yttrium nitrate hexahydrate demonstrated that increasing the reaction temperature from 300 to 400 °C resulted in particles with higher crystallinity and larger average size. bohrium.com Similarly, in the preparation of bulk materials from these precursors, high temperatures (e.g., 1400 °C) and pressures (e.g., 50 MPa) are used to increase the density and affect the mechanical properties of the final product. rmme.ac.cn The specific conditions, such as a reaction at 160 °C for 8 hours, are chosen to control the size, shape, and oxygen vacancy concentration in the resulting nanocomposites. mdpi.com

Table 2: Selected Hydrothermal/Solvothermal Synthesis Conditions for Yttrium-Based Materials This table is interactive. Click on headers to sort.

Synthesis Type Yttrium Source Solvent Temperature Pressure Key Finding Reference
Hydrothermal Yttrium nitrate hexahydrate Water 300-400 °C 30 MPa Increased temperature enhances crystallinity and particle size. bohrium.com
Hydrothermal Yttrium nitrate hexahydrate Water 160 °C Autogenous Controlled synthesis of YCeO nanocomposites. mdpi.com
Solvothermal Yttrium nitrate hexahydrate Ethanol 353 K (80 °C) Autogenous Preparation of bismuth and zinc co-doped Y₂O₃. icm.edu.pl

| Hydrothermal | Yttrium nitrate hexahydrate | Water | Not specified | Autogenous | Synthesis of YSZ powder for bulk materials. | rmme.ac.cn |

To achieve more complex and controlled morphologies, ligand-assisted and template-directed strategies are employed within hydrothermal and solvothermal frameworks. Ligands, such as citric acid or ethylene (B1197577) glycol, can act as chelating or structuring agents, influencing the growth and stability of the forming particles. researchgate.net

Template-directed synthesis uses a pre-existing structure to guide the formation of the desired material. For example, phenol-formaldehyde resin spheres have been used as templates to synthesize hollow yttrium oxide spheres from a yttrium nitrate precursor. researchgate.net In other cases, surfactants like polyethylene (B3416737) glycol 6000 (PEG6000) are used to control the morphology of the resulting particles. mdpi.com Yttrium nitrate can also be supported on a solid material like silica (B1680970), which then acts as a heterogeneous catalyst and directs the reaction. scielo.org.za

Co-precipitation and Wet Chemical Routes for Precursor Development

Co-precipitation is a widely used wet chemical method for synthesizing multi-component materials from a homogeneous solution. bham.ac.ukscientific.net In this process, soluble salts of the desired cations, such as yttrium nitrate and other metal nitrates, are dissolved together. A precipitating agent is then added to cause the simultaneous precipitation of the components as an insoluble precursor, often a hydroxide (B78521), carbonate, or oxalate (B1200264). icm.edu.plscientific.netnih.gov This precursor is then typically calcined (heated at high temperature) to yield the final oxide material. scientific.netnih.gov

This method is valued for its relative simplicity and ability to produce homogenous, nanosized powders. icm.edu.pl The choice of precipitating agent, such as ammonium (B1175870) hydroxide nih.gov, ammonium hydrogen carbonate scientific.netresearchgate.net, or oxalic acid icm.edu.pl, is critical. The reaction conditions, particularly pH, must be precisely controlled to ensure the desired stoichiometry and prevent the formation of unwanted phases. bham.ac.ukdiva-portal.org For instance, in the synthesis of YAG precursors, maintaining the pH in a narrow range is essential due to the different solubilities of yttrium and aluminum hydroxides. bham.ac.uk

Table 3: Examples of Co-precipitation Routes for Yttrium-Based Precursors This table is interactive. Click on headers to sort.

Precursors Precipitating Agent Key Parameters Final Product (after calcination) Reference
Yttrium nitrate hexahydrate Ammonium hydroxide Calcination at 500 °C Y₂O₃ nanoparticles nih.gov
Yttrium nitrate, Aluminum nitrate Ammonium hydrogen carbonate pH control, Calcination at 900-1200 °C YAG powders scientific.netresearchgate.net
Yttrium nitrate, Aluminum nitrate Ammonium hydroxide pH control at 8.20 Nanocrystalline YAG powder bham.ac.uk
Yttrium nitrate, Bismuth nitrate, Zinc acetate (B1210297) Oxalic acid Precipitation at 353 K (80 °C) Doped Y₂O₃ icm.edu.pl

pH Control and Precipitant Selection for Phase Purity

The pH of the reaction environment is a critical parameter in the synthesis of yttrium-based materials, significantly affecting the size and morphology of the resulting particles. mdpi.com In the hydrothermal synthesis of yttrium oxide precursors from yttrium nitrate, the initial pH value of the solution has a profound impact on the shape and size of the product particles. nii.ac.jp For instance, yttria nanopowders synthesized via chemical precipitation demonstrate that the pH at the end of the process dictates the precursor's and subsequent yttria powder's characteristics. mdpi.com A precursor obtained at a pH of 8 yields yttria powders with a smaller mean particle size and a more uniform size distribution compared to those produced at a pH of 10. mdpi.com

The choice of precipitant is equally crucial for achieving phase purity. In the homogeneous precipitation of yttrium and neodymium-doped yttrium precursors, urea (B33335) is commonly employed. functmaterials.org.ua The thermal decomposition of urea in the solution provides a gradual and uniform release of hydroxide ions, leading to controlled precipitation and the formation of monodisperse spherical particles. functmaterials.org.ua The concentration of the precipitant, such as urea, directly influences the size, shape, and degree of agglomeration of the final powder. functmaterials.org.ua Other precipitants like potassium hydroxide are also used in hydrothermal methods to prepare yttrium oxide nanoparticles. orientjchem.org The careful selection and control of precipitants, in conjunction with pH management, are essential for obtaining precursors with the desired phase and morphology, which are then converted to the final oxide material. nii.ac.jp

Table 1: Influence of pH on Yttria Nanopowder Synthesis

Final pH of Precipitation Mean Particle Size of Yttria Powder Particle Size Distribution
8 Smaller Narrower
10 Larger Broader

This table illustrates the effect of the final pH on the characteristics of yttria powders produced from a yttrium nitrate precursor, as reported in studies on chemical precipitation methods. mdpi.com

Aging Effects and Particle Growth Mechanisms in Precursor Solutions

The aging process, which involves holding the precipitate in its mother liquor for a period, plays a significant role in the evolution of the final particle's characteristics. During aging, several processes can occur, including Ostwald ripening, where larger particles grow at the expense of smaller, more soluble ones, leading to a narrower size distribution and increased particle size over time. The pH and duration of the aging period are critical factors that must be carefully controlled to achieve the desired outcome. researchgate.net

For instance, in the synthesis of yttrium aluminum garnet (YAG) precursors from yttrium nitrate and aluminum nitrate, the aging process at a specific pH is crucial for the chemical composition and morphology of the precipitate. researchgate.net The pH can influence whether the desired phase forms or if impurities are incorporated into the final calcined powder. researchgate.net Studies have shown that aging at a high pH can lead to an increased content of impurities. researchgate.net The growth of precipitated particles is often accompanied by an increase in the pH value, which eventually stabilizes. functmaterials.org.ua In the case of yttrium hydroxycarbonate precursor spheres, intensive growth occurs within a specific pH range (5.5 to 6.5-7). functmaterials.org.ua

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is an area of increasing focus, aiming to develop more environmentally benign and efficient processes.

Solvent-Free Methods and Sustainable Processing Protocols

Solvent-free synthesis is a key principle of green chemistry that aims to reduce or eliminate the use of volatile organic solvents. Yttrium nitrate hexahydrate has been demonstrated to be an effective catalyst in solvent-free organic reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones. researchgate.net These reactions can proceed at elevated temperatures (e.g., 70°C) with short reaction times, offering high yields and the potential for catalyst recycling. researchgate.net Another approach is the use of water as a safer solvent. For example, silica-supported yttrium nitrate hexahydrate has been used as a reusable catalyst for the synthesis of 2-amino-4H-chromenes in water under reflux conditions. scielo.org.zaresearchgate.net

Sustainable processing protocols also include methods like combustion synthesis, which can be more energy-efficient. Solution combustion synthesis (SCS) utilizes the exothermic reaction between a metal nitrate (like yttrium nitrate) and a fuel (such as glycine (B1666218) or urea) to produce nanopowders. mdpi.com This method can significantly lower the temperature required for the decomposition of the nitrate and the formation of the desired oxide, making it a more energy-efficient process. mdpi.com

Energy Efficiency Considerations in Synthesis Design

Designing energy-efficient synthesis routes is a cornerstone of green chemistry. acs.org Low-temperature synthesis methods are particularly desirable as they reduce energy consumption. unipd.it Hydrothermal synthesis, for example, can be conducted at relatively low temperatures (e.g., 120-150°C) to produce crystalline materials. unipd.it The synthesis temperature is a critical parameter that influences the phase and characteristics of the final product. unipd.it For instance, in the hydrothermal synthesis of sodium yttrium fluoride, the transition from a cubic to a hexagonal phase is temperature-dependent, with higher temperatures leading to a faster transition. unipd.it

Solution combustion synthesis is another example of an energy-efficient method, as the self-sustaining exothermic reaction provides the energy required for the synthesis, reducing the need for external heating. mdpi.com The initiation temperature for the combustion process can be as low as 238°C. smolecule.com The choice of synthesis method and the optimization of reaction parameters like temperature and time are crucial for designing energy-efficient processes for producing this compound and its derivatives. mdpi.comunipd.it

Table 2: Comparison of Synthesis Methods for Yttrium-Based Materials

Synthesis Method Key Green Chemistry Aspect Typical Temperature Range Reference
Solvent-free catalysis Elimination of volatile organic solvents 70°C researchgate.net
Aqueous catalysis Use of a safe solvent (water) Reflux scielo.org.zaresearchgate.net
Hydrothermal synthesis Lower reaction temperatures 120-150°C unipd.it
Solution Combustion Synthesis Energy efficiency from exothermic reaction Initiates around 238°C mdpi.comsmolecule.com

This table summarizes various synthesis methods for yttrium-based compounds, highlighting their alignment with green chemistry principles.

Sophisticated Structural Elucidation of Yttrium Nitrate Hydrate Coordination Complexes

Single-Crystal X-ray Diffraction Analysis of Hydrate (B1144303) Stoichiometries and Crystal Systems

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the exact three-dimensional structure of crystalline solids. For yttrium nitrate (B79036) hydrates, this method has been crucial in identifying different hydration states (stoichiometries) and their corresponding crystal lattice structures.

The most commonly cited hydrate, yttrium nitrate pentahydrate (Y(NO₃)₃·5H₂O), has been shown to crystallize in the triclinic system. nasa.gov Another complex, involving an yttrium aqua ion and a macrocyclic cavitand, (H)₂[Y(H₂O)₈]₂(NO₃)₈(C₃₆H₃₆N₂₄O₁₂)·13H₂O, was found to belong to the trigonal crystal system. sigmaaldrich.com The hexahydrate form, Y(NO₃)₃·6H₂O, is also a well-known, commercially available compound that serves as a common precursor in chemical synthesis. researchgate.netresearchgate.net

CompoundCrystal SystemReference
Y(NO₃)₃·5H₂OTriclinic nasa.gov
(H)₂[Y(H₂O)₈]₂(NO₃)₈(C₃₆H₃₆N₂₄O₁₂)·13H₂OTrigonal sigmaaldrich.com

SC-XRD analysis reveals the coordination number of the central yttrium(III) ion and the geometry of the surrounding ligands (water molecules and nitrate anions). In solid-state yttrium nitrate hydrates, the nitrate ions typically act as bidentate ligands, meaning two of their oxygen atoms bind to the yttrium ion. nasa.govpeerj.commdpi.compubcompare.ai

In the pentahydrate, Y(NO₃)₃·5H₂O, the yttrium(III) ion is ten-coordinate. nasa.govpeerj.commdpi.com Its coordination sphere is composed of three bidentate nitrate ligands and five water molecules. nasa.gov A similar ten-coordinate environment is observed in related complexes, such as [Y(NO₃)₃(phen)₂]. mdpi.com In other structures, such as the N,N'-dimethylurea adduct [Y(NO₃)₃(DMU)₃], the yttrium ion is nine-coordinate, surrounded by three bidentate nitrate groups and three other ligands, adopting a distorted, monocapped square antiprismatic geometry. tandfonline.com

In aqueous environments or in highly hydrated crystalline forms, the yttrium ion can exist as a distinct aqua complex. The [Y(H₂O)₈]³⁺ aqua complex has been structurally characterized, showing an eight-coordinate yttrium ion with a distorted square antiprism geometry and a mean Y–O bond distance of approximately 2.35–2.37 Å. sigmaaldrich.compubcompare.ai

Compound/Complex IonY³⁺ Coordination NumberCoordination GeometryLigandsReference
Y(NO₃)₃·5H₂O10-3 bidentate NO₃⁻, 5 H₂O nasa.govpeerj.commdpi.com
[Y(NO₃)₃(DMU)₃]9Distorted monocapped square antiprism3 bidentate NO₃⁻, 3 DMU tandfonline.com
[Y(H₂O)₈]³⁺8Distorted square antiprism8 H₂O sigmaaldrich.compubcompare.ai

In the structure of (H)₂[Y(H₂O)₈]₂(NO₃)₈(C₃₆H₃₆N₂₄O₁₂)·13H₂O, a complex system of hydrogen bonds links all structural elements, involving the coordinated and uncoordinated water molecules, the nitrate anions, and the oxygen atoms of the cucurbituryl macrocycle. sigmaaldrich.com In related complexes containing organic ligands with N-H groups, specific intermolecular hydrogen bonds like N-H···O(NO₃⁻) are observed, which help assemble the molecules into a three-dimensional network. mdpi.comtandfonline.com The pentahydrate form is noted to possess a unique hydrogen-bonding network that is of interest for creating materials with specific properties, such as proton-conducting membranes. mdpi.com

While thermal decomposition and dehydration represent forms of phase transition, detailed studies on reversible, temperature-dependent crystallographic phase transitions and thermal expansion anisotropy for yttrium nitrate hydrate itself are not extensively documented in the reviewed literature. However, this compound is frequently used as a precursor in the synthesis of advanced materials where such properties are critical. nasa.govtandfonline.comharvard.edu

For instance, yttrium nitrate hexahydrate is a starting material for synthesizing materials like yttrium disilicate (Y₂Si₂O₇) and bismuth-doped yttrium iron garnet (Bi:YIG), which are studied for their anisotropic thermal expansion and strain-induced magnetic anisotropy, respectively. nasa.govtandfonline.com Studies on other yttrium-containing compounds, such as YTaO₄, demonstrate reversible tetragonal-to-monoclinic ferroelastic phase transformations that are investigated using high-temperature X-ray diffraction. harvard.edu These examples highlight the types of phase transitions and anisotropic behaviors that are studied in materials derived from this compound.

Powder X-ray Diffraction (PXRD) for Phase Identification and Structural Refinement

Powder X-ray diffraction (PXRD) is an essential technique for identifying crystalline phases and studying the microstructure of polycrystalline materials. It is widely used to characterize this compound and the products of its chemical reactions, such as thermal decomposition. researchgate.netresearchgate.net The resulting diffraction patterns serve as a fingerprint for specific crystalline phases, allowing for comparison with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) for phase verification. pubcompare.ai

Rietveld refinement is a powerful computational method used to analyze PXRD data. It refines a theoretical crystal structure model until the calculated diffraction pattern matches the experimental one as closely as possible. This process yields precise information about the material's structure, including lattice parameters, atomic positions, crystallite size, and the quantification of different phases in a mixture. nasa.govharvard.edumdpi.com

This technique has been applied extensively to yttrium-containing compounds synthesized from yttrium nitrate precursors. Various software packages are available to perform Rietveld refinement, each with its own algorithms but with the common goal of detailed structural analysis.

SoftwareApplication in Yttrium Compound StudiesReference
FullProfUsed for phase identification and refinement of YSZ aerogels exposed to CMAS.
TopasCalculated unit cell parameters and crystallite size from in-situ PXRD data of yttrium oxalate (B1200264) hydrates. harvard.edu
GSAS-IIMentioned for quantifying phase fractions and estimating crystallite size. nasa.gov
Profex (BGMN)Used for the refinement of PXRD data for hydrothermally synthesized Y(OH)₃. researchgate.net

In-situ PXRD is a dynamic technique where diffraction data is collected while the sample is subjected to changing conditions, such as temperature or humidity. This method is ideal for monitoring solid-state transformations like hydration and dehydration in real-time. researchgate.net

The thermal decomposition of yttrium nitrate hexahydrate and other hydrated yttrium salts has been studied using this approach. researchgate.netharvard.edu A typical experiment involves placing the powdered sample in a high-temperature chamber and heating it at a controlled rate. harvard.edu PXRD patterns are recorded continuously or at set temperature intervals.

This process allows researchers to observe the sequential transformation from one hydrate phase to another and ultimately to the anhydrous form or an oxide. For example, in studies on yttrium oxalate hydrate, in-situ PXRD revealed the transition from a hexahydrate to a 3,5-hydrate, followed by a dihydrate, and identified the specific temperature ranges where each intermediate phase is stable. harvard.edu This provides crucial kinetic and mechanistic understanding of the dehydration process, which is analogous to the decomposition of this compound into various intermediate oxynitrates and finally yttrium oxide. researchgate.net

Vibrational Spectroscopy for Ligand Coordination and Water Content Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the coordination environment of the yttrium ion and the nature of water molecules in this compound complexes.

FTIR spectroscopy is instrumental in characterizing the coordination of nitrate ions and the presence of water in this compound. The vibrational modes of the nitrate anion (NO₃⁻) are particularly sensitive to its coordination environment.

In its free, uncoordinated state, the nitrate ion possesses D₃h symmetry. However, upon coordination to the yttrium ion, this symmetry is lowered, typically to C₂v for bidentate coordination, resulting in the splitting of degenerate vibrational modes and the appearance of new bands that are infrared-inactive in the free ion.

Key vibrational modes for the nitrate ion include:

ν₃ (asymmetric stretch): In the free nitrate ion, this doubly degenerate mode appears as a strong band around 1390 cm⁻¹. In this compound, where nitrate ions can be coordinated, this band often splits into two components. For instance, bands observed around 1438 cm⁻¹ and 1250 cm⁻¹ can be attributed to the ν₄ and ν₁ vibrations of a nitrate group with C₂v symmetry, indicating coordination. ias.ac.in

ν₁ (symmetric stretch): This mode is infrared-inactive for the free ion but becomes active upon coordination.

ν₂ (out-of-plane bend): The position of this band, often seen around 820 cm⁻¹ for ionic nitrate, can shift upon coordination. ias.ac.in A band around 1054 cm⁻¹ can also be attributed to the ν₂ vibration of a coordinated nitrate group, providing further evidence of its binding to the yttrium ion. ias.ac.in

ν₄ (in-plane bend): Similar to ν₃, this degenerate mode can split upon coordination. The magnitude of the separation between the two highest frequency bands (ν₄ - ν₁) can be indicative of the coordination mode; a separation of approximately 192 cm⁻¹ suggests bidentate coordination of the nitrate ion. ias.ac.in

The presence of water of hydration is also readily identified by its characteristic vibrational modes:

O-H Stretching: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹. In some yttrium hydroxide (B78521) structures synthesized from yttrium nitrate, a wide band around 3610 cm⁻¹ corresponds to the O-H stretching vibration. peerj.com

H-O-H Bending: A sharper band appears around 1630-1650 cm⁻¹.

The FTIR spectrum of yttrium nitrate hexahydrate, for example, would exhibit bands corresponding to both coordinated and potentially ionic nitrate groups, as well as the characteristic bands of water molecules. chemicalbook.comworldscientific.comlookchem.com The interaction between the yttrium ion and hydroxide or nitrate groups can also lead to the appearance of Y-O stretching vibrations, typically in the 400-800 cm⁻¹ range. researchgate.net

Table 1: Representative FTIR Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Assignment
O-H Stretch (Water)~3200-3600 (broad)Indicates presence of water of hydration. peerj.com
ν₄ (Coordinated NO₃⁻)~1438Splitting of ν₃ mode upon coordination, indicative of C₂v symmetry. ias.ac.in
ν₁ (Coordinated NO₃⁻)~1250
ν₂ (Coordinated NO₃⁻)~1054Evidence for coordinated nitrate ion. ias.ac.in
ν₂ (Ionic NO₃⁻)~820Indicates presence of uncoordinated nitrate ions. ias.ac.in
Y-O Stretch~464Evidence for coordination of nitrate oxygen to the yttrium ion. ias.ac.inresearchgate.net

A key advantage of Raman spectroscopy is its sensitivity to the symmetric vibrations of the yttrium-oxygen (Y-O) coordination sphere. In aqueous solutions of yttrium salts, a very weak, polarized band observed around 384 cm⁻¹ has been assigned to the symmetric stretching mode of the [Y(OH₂)₈]³⁺ aqua-ion. nih.govrsc.org DFT calculations support this assignment, predicting the Y-O stretching mode of the [Y(OH₂)₈]³⁺ cluster at 372 cm⁻¹. nih.govresearchgate.net The presence of such bands in the low-frequency region of the Raman spectrum of this compound provides direct evidence of the yttrium ion's primary coordination sphere. rsc.org

Furthermore, Raman spectra can elucidate the nature of nitrate coordination. In aqueous yttrium nitrate solutions, the formation of nitrato-complexes of the type [Y(OH₂)₈₋ₙ(NO₃)ₙ]⁽³⁻ⁿ⁾⁺ (for n=1, 2) has been identified through Raman spectroscopy. rsc.orgresearchgate.net This indicates that nitrate ions can penetrate the first hydration sphere and form inner-sphere complexes with the yttrium ion, a phenomenon that can be tracked by the appearance of new bands corresponding to the bound nitrate. rsc.org

Table 2: Key Raman Bands for Characterizing this compound

Wavenumber (cm⁻¹)AssignmentStructural Implication
~384Symmetric Y-O stretch of [Y(OH₂)₈]³⁺Directly probes the primary coordination sphere of the yttrium ion. nih.govrsc.org
Multiple bands for NO₃⁻ modesInternal vibrations of nitrate anionSplitting patterns indicate coordination of nitrate to the yttrium ion, forming inner-sphere complexes. researchgate.netrsc.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structure

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the local atomic environments in crystalline and amorphous materials, providing information that is often inaccessible by diffraction methods.

⁸⁹Y NMR: The ⁸⁹Y nucleus, with a natural abundance of 100% and a nuclear spin of I = 1/2, is an excellent probe for studying the local environment around the yttrium atom in its compounds. northwestern.eduresearchgate.net The ⁸⁹Y chemical shift is highly sensitive to the coordination number and the nature of the ligands directly bonded to the yttrium ion. researchgate.net While an aqueous solution of Y(NO₃)₃ is often used as a standard reference sample, solid-state ⁸⁹Y NMR of this compound can reveal distinct resonances corresponding to different yttrium sites within the crystal lattice. northwestern.edu

The chemical shift anisotropy (CSA) of ⁸⁹Y is particularly sensitive to subtle structural changes in the coordination environment. rsc.org In layered yttrium hydroxides, for example, which can be synthesized from yttrium nitrate, ⁸⁹Y CSA has been shown to be a more sensitive probe of structural changes, such as the displacement of hydroxide layers or intercalated anions, than the isotropic chemical shift alone. rsc.org This high sensitivity makes ⁸⁹Y ssNMR a valuable tool for characterizing the precise coordination geometry of the yttrium ion in different hydrated forms of yttrium nitrate.

¹H NMR: Proton (¹H) NMR spectroscopy provides information about the water molecules of hydration. In the solid state, the lineshapes of ¹H NMR spectra are influenced by dipolar interactions between protons, which can provide information on inter-proton distances and the dynamics of the water molecules. In some yttrium nitrate complexes with organic ligands, ¹H NMR has been used to confirm the coordination of the ligands to the yttrium ion by observing shifts in the proton resonances upon complexation. ias.ac.intandfonline.com For this compound itself, ¹H NMR can help to distinguish between rigidly held water molecules within the crystal lattice and more mobile, surface-adsorbed water.

Two-dimensional heteronuclear correlation (HETCOR) experiments, such as ¹H-⁸⁹Y HMQC, can be used to establish connectivity between specific protons and yttrium atoms, providing detailed insights into the structure of the coordination complex in solution, and potentially in the solid state with appropriate techniques. nih.gov

While not extensively reported specifically for this compound, isotopic labeling can significantly enhance the information obtained from NMR spectroscopy.

¹⁵N NMR: By synthesizing this compound using ¹⁵N-enriched nitric acid, ¹⁵N ssNMR spectroscopy could be employed to directly probe the nitrate ions. The ¹⁵N nucleus has a spin of I = 1/2, similar to ¹H and ⁸⁹Y. The ¹⁵N chemical shift and its anisotropy are sensitive to the bonding environment of the nitrogen atom. This would allow for a clear distinction between coordinated and uncoordinated (ionic) nitrate ions within the solid structure. researchgate.netgeologyscience.ruresearchgate.net Studies on other nitrate-containing systems have shown that the ¹⁵N NMR signal is sensitive to the dynamics and structural environment of the nitrate ion, including its hydration state and whether it is rigidly held or undergoing motion. geologyscience.ruresearchgate.netgeoscienceworld.org

¹⁷O NMR: Although ¹⁷O has a low natural abundance and is a quadrupolar nucleus, its enrichment in the water molecules or the nitrate ions could provide further detailed structural information. ¹⁷O NMR of labeled water could help to characterize the dynamics of the water molecules and their interaction with the yttrium ion. ¹⁷O NMR of labeled nitrate would be sensitive to the Y-O(nitrate) bond and the symmetry of the nitrate coordination.

Isotopic labeling studies, particularly with ¹⁵N, would offer a direct and unambiguous method to investigate the coordination modes of the nitrate ligands in this compound, complementing the indirect information obtained from vibrational spectroscopy and ⁸⁹Y NMR.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure around a specific absorbing atom. For this compound, XAS at the Y K-edge can be used to probe the coordination environment of the yttrium ion. acs.org The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is the area near the absorption edge, is sensitive to the oxidation state and the coordination geometry of the absorbing atom. acs.org The shape and position of the absorption edge and the features in the XANES spectrum are characteristic of the local environment of the yttrium ion. researchgate.netresearchgate.net For instance, the Y K-edge XANES spectra are sensitive to the coordination number of yttrium, which can vary from 6 to 9 in different compounds. researchgate.netresearchgate.net By comparing the XANES spectrum of this compound to those of reference compounds with known coordination numbers and geometries, it is possible to deduce the local coordination of the yttrium ion. researchgate.net

The EXAFS region, which extends several hundred eV above the absorption edge, contains information about the number, type, and distance of the neighboring atoms. nih.govacs.org The analysis of the EXAFS oscillations can provide precise measurements of the Y-O bond distances for the first coordination shell, which consists of oxygen atoms from both water molecules and nitrate ions. acs.org It can also potentially provide information about the second coordination sphere. acs.orgmdpi.com For example, EXAFS studies on aqueous yttrium solutions have determined a Y-O bond distance of approximately 2.37 Å for the eight-coordinated hydrated yttrium ion. acs.org Similar analysis of solid this compound would yield the specific Y-O bond lengths within the crystal structure, allowing for a detailed characterization of the yttrium coordination polyhedron. nih.govmdpi.com

X-ray Absorption Near-Edge Structure (XANES) for Oxidation State Determination

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for determining the formal oxidation state of an absorbing atom. mdpi.com The energy position of the absorption edge in a XANES spectrum is sensitive to the valence state of the element under investigation. mdpi.com

In the case of yttrium compounds, the Y K-edge or L-edge is analyzed. The absorption edge energy shifts to higher values with an increase in the oxidation state. For this compound, the yttrium ion is expected to be in a +3 oxidation state. This is experimentally confirmed by comparing the absorption edge position of the this compound sample to that of a standard yttrium compound with a known oxidation state, such as yttrium(III) oxide (Y₂O₃). mdpi.com

Research has shown that the absorption edge position for yttrium in various coordination environments, including hydrated forms, is consistent with the Y³⁺ state. mdpi.com The analysis of the pre-edge and edge features can also provide information about the coordination geometry and the degree of covalency in the bonding between yttrium and its coordinating ligands. The transitions from the yttrium 1s core level to unoccupied p-states (like 4d-5p hybrid orbitals) give rise to the main absorption peaks. mdpi.com The similarity of the XANES spectrum of a hydrated yttrium complex to that of a standard like Y₂O₃, where yttrium is definitively in the +3 state, provides conclusive evidence that the yttrium ions in the nitrate hydrate complex are in the 3+ valence state. mdpi.com

Technique Observation Conclusion Reference
XANESThe absorption edge energy of the yttrium ion in the sample is close to that of the Y₂O₃ standard.The yttrium ions exist in the +3 oxidation state. mdpi.com

Extended X-ray Absorption Fine Structure (EXAFS) for Nearest Neighbor Distances

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides detailed information about the local atomic structure around a specific element, including bond distances, coordination numbers, and the identity of neighboring atoms. mdpi.com This technique is particularly valuable for characterizing the hydration shell of the yttrium ion in this compound.

For the hydrated yttrium(III) ion in aqueous solution, EXAFS studies have determined that the yttrium ion is coordinated by eight water molecules. researchgate.netacs.org The analysis of the EXAFS data reveals a slightly asymmetric distribution of the Y-O bond distances, with a centroid value of 2.368(5) Å. researchgate.netacs.org This asymmetry suggests a positional disorder of approximately 0.1 Å, in addition to the thermal vibrations of the Y-O bonds. acs.org

Further analysis of the EXAFS data can also identify subsequent coordination shells. For the hydrated yttrium ion, a second hydration sphere has been identified, consisting of about 16 oxygen atoms at an average Y···O distance of 4.40(4) Å. researchgate.netacs.org The accuracy of EXAFS-derived first neighbor distances is generally considered to be within ±0.02 Å. science.gov

The table below summarizes the key structural parameters for the hydrated yttrium(III) ion as determined by EXAFS.

Interaction Coordination Number (N) Distance (R) / Å Debye-Waller Factor (σ²) / Ų Reference
Y-O (First Hydration Shell)82.368(5)- researchgate.netacs.org
Y···O (Second Hydration Shell)~164.40(4)- researchgate.netacs.org

Mechanistic Investigations of Thermal Decomposition Pathways of Yttrium Nitrate Hydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Decomposition Stages

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques used to study the thermal behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. For yttrium nitrate (B79036) hexahydrate, these analyses reveal a series of distinct decomposition stages.

The thermal decomposition of Y(NO₃)₃·6H₂O begins with a series of overlapping steps at relatively low temperatures, corresponding to dehydration. The process involves the sequential loss of its six molecules of water of crystallization. Studies have shown multiple endothermic peaks in the DSC curve at temperatures below 300°C, indicating the energy absorbed during the removal of water. For instance, endothermic peaks have been observed at approximately 50, 82, 105, 170, and 260 °C, corresponding to the melting in its own crystallization water followed by gradual dehydration researchgate.net.

Following the initial dehydration, the denitration process begins at higher temperatures. This stage involves the decomposition of the anhydrous or partially hydrated yttrium nitrate into intermediate yttrium oxynitrates and finally into yttrium oxide. This decomposition is marked by significant mass loss in the TGA curve and is associated with further endothermic events, ultimately completing at around 600-640°C, where the final stable product, yttrium oxide (Y₂O₃), is formed researchgate.netwikipedia.org.

Quantitative analysis of the TGA curve for yttrium nitrate hexahydrate confirms the distinct stages of decomposition. The initial mass loss corresponds directly to the removal of water molecules, while the subsequent, more significant mass loss is attributed to the release of nitrogen oxides from the nitrate groups. The total experimental mass loss for the complete decomposition of Y(NO₃)₃·6H₂O to Y₂O₃ has been reported to be around 70.03% researchgate.net.

The DSC curve provides data on the energy changes associated with these mass loss events. The dehydration steps are all endothermic, as energy is required to break the bonds holding the water molecules in the crystal lattice. The subsequent decomposition of the nitrate component is also an endothermic process.

Below is a data table summarizing the theoretical and observed decomposition stages for Yttrium Nitrate Hexahydrate.

Decomposition StageTemperature Range (°C)ProcessTheoretical Mass Loss (%)Observed Mass Loss (%)Energy Change (DSC)
150 - 260Dehydration (Loss of 6 H₂O)28.22%Corresponds to initial loss stagesEndothermic
2> 260 - 640Denitration & Decomposition41.56%Corresponds to later loss stagesEndothermic
Total 50 - 640 Y(NO₃)₃·6H₂O → ½ Y₂O₃ 69.78% ~70.03% researchgate.net N/A

In-situ High-Temperature X-ray Diffraction for Phase Evolution

In-situ High-Temperature X-ray Diffraction (HT-XRD) is an essential technique for studying the crystallographic evolution of materials during thermal treatment. It provides real-time information on the phase transformations that occur as a sample is heated.

By using in-situ HT-XRD, researchers can monitor the changes in the crystal structure of yttrium nitrate hydrate (B1144303) as it decomposes. The initial diffraction pattern corresponds to the crystalline structure of the hydrated salt. As the temperature increases, the loss of water molecules leads to changes in the diffraction pattern, often showing a transition through lower hydrates before the structure may become amorphous. As heating continues into the denitration stages, new diffraction peaks appear, signaling the formation of new crystalline intermediate phases.

The decomposition of yttrium nitrate is a complex process that proceeds through the formation of several intermediate oxynitrate or basic salt compounds researchgate.netwikipedia.orgepa.gov. One proposed mechanism suggests that the decomposition is a complex condensation process that generates a tetramer arrangement, Y₄O₄(NO₃)₄, formed by alternating yttrium and oxygen atoms researchgate.netepa.gov. This intermediate is not stable and gradually loses dinitrogen pentoxide (N₂O₅).

This tetramer is believed to transform into another intermediate, Y₄O₅(NO₃)₂, before finally converting to yttrium oxide (Y₂O₃) researchgate.net. Another commonly cited intermediate is the basic salt yttrium oxynitrate (YONO₃) wikipedia.org. The final, thermally stable product of the decomposition above approximately 600°C is crystalline yttrium oxide (Y₂O₃) wikipedia.org.

Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry (MS) or FTIR

Evolved Gas Analysis (EGA) is a method used to identify the gaseous products released from a sample during thermal decomposition measurlabs.com. By coupling a thermogravimetric analyzer with a gas analyzer like a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer, the gases evolved at each mass loss step can be identified.

The EGA of yttrium nitrate hydrate clearly identifies the gaseous species released during its decomposition.

Water (H₂O): During the initial heating stages that correspond to the first mass loss steps in the TGA curve, the primary gas evolved is water vapor. This confirms that these initial steps are dehydration events researchgate.net.

Nitrogen Oxides (e.g., NO₂): At higher temperatures, corresponding to the second major region of mass loss, the decomposition of the nitrate groups occurs. The primary gaseous products identified in this stage are nitrogen oxides, such as nitrogen dioxide (NO₂), along with oxygen researchgate.net. FTIR analysis specifically shows absorbance peaks corresponding to H₂O and NO₂, confirming their evolution during the process researchgate.netmdpi.com.

This analysis provides definitive chemical evidence that links the mass loss stages observed in TGA to specific chemical events: dehydration followed by denitration.

Detection and Identification of Gaseous Decomposition Products (H2O, NOx, HCN, HCNO, NH3)

Studies employing Fourier Transform Infrared Spectroscopy (FTIR) coupled with thermogravimetry (TG-FTIR) have identified the principal gaseous products released during the heating of yttrium nitrate hexahydrate. The analysis of the evolved gases reveals the presence of water (H₂O) and nitrogen dioxide (NO₂). researchgate.net Water is released during the initial dehydration stages, while nitrogen dioxide, a type of nitrogen oxide (NOx), is evolved at higher temperatures during the decomposition of the nitrate groups. Specifically, absorbance peaks corresponding to H₂O and NO₂ have been observed at wavenumbers 3734 cm⁻¹ and 1626 cm⁻¹, respectively, in the FTIR spectra of the evolved gases. researchgate.net

The decomposition process can be summarized in two major phases: an initial dehydration followed by the decomposition of the anhydrous or partially hydrated nitrate salt, which releases NOx. The final solid product of the complete decomposition at elevated temperatures (around 640°C) is yttrium oxide (Y₂O₃). researchgate.net

There is no scientific literature reporting the detection of hydrogen cyanide (HCN), isocyanic acid (HCNO), or ammonia (B1221849) (NH₃) as gaseous products from the thermal decomposition of pure this compound in an inert or oxidizing atmosphere. The formation of such species typically requires the presence of carbon or hydrogen from sources other than water of hydration, such as organic additives or fuels, which are not part of the pure compound's decomposition.

Table 1: Identified Gaseous Products of this compound Decomposition
Gaseous ProductChemical FormulaDetection MethodTypical Wavenumber (FTIR)Stage of Evolution
WaterH₂OTG-FTIR3734 cm⁻¹Initial dehydration stages
Nitrogen Dioxide (NOx)NO₂TG-FTIR1626 cm⁻¹Higher temperature decomposition of nitrate

Kinetic Analysis of Thermal Decomposition Processes

Kinetic analysis of thermal decomposition provides quantitative insights into the reaction rates, energy barriers, and mechanisms of the process. For this compound, this analysis is typically conducted using data from non-isothermal thermogravimetric analysis (TGA), where the sample mass is recorded as a function of temperature at several constant heating rates. bath.ac.uk By analyzing the shift in decomposition temperatures with the heating rate, key kinetic parameters, such as activation energy, can be determined.

Determination of Activation Energies and Reaction Mechanisms

The thermal decomposition of yttrium nitrate hexahydrate, Y(NO₃)₃·6H₂O, is a complex, multi-step process rather than a simple, single-step reaction. researchgate.netepa.gov The mechanism involves the formation of several stable intermediate compounds before the final product, yttrium oxide (Y₂O₃), is formed.

The proposed reaction mechanism proceeds as follows:

Dehydration: The initial steps involve the loss of the six molecules of water of hydration. This occurs in stages and results in lower hydrates and eventually the anhydrous salt.

Condensation and Intermediate Formation: The anhydrous yttrium nitrate undergoes a complex condensation process. This leads to the formation of a tetramer arrangement with the chemical structure Y₄O₄(NO₃)₄, where yttrium and oxygen atoms alternate. researchgate.netepa.gov

Oxynitrate Formation: This tetramer intermediate then gradually loses dinitrogen pentoxide (N₂O₅). This step leads to the formation of an intermediate yttrium oxynitrate, identified as Y₄O₅(NO₃)₂. researchgate.netepa.gov

Final Decomposition: In the final stage, the oxynitrate intermediate decomposes to form the stable yttrium oxide (Y₂O₃).

The activation energy (Ea) represents the minimum energy required to initiate the decomposition reaction. For a multi-step process like the decomposition of this compound, each distinct step (e.g., dehydration, condensation, oxynitrate decomposition) is associated with its own activation energy. These values are calculated from the TGA data obtained at different heating rates. While specific, universally agreed-upon activation energy values for each step are not extensively documented in the literature, the multi-step nature of the reaction implies that the apparent activation energy is not constant throughout the process.

Table 2: Proposed Stages in the Thermal Decomposition of Yttrium Nitrate Hexahydrate
StageProcessIntermediate/Product Formed
1DehydrationY(NO₃)₃·xH₂O → Y(NO₃)₃
2CondensationY(NO₃)₃ → Y₄O₄(NO₃)₄
3Intermediate DecompositionY₄O₄(NO₃)₄ → Y₄O₅(NO₃)₂ + N₂O₅(g)
4Final DecompositionY₄O₅(NO₃)₂ → Y₂O₃

Isoconversional Methods for Reaction Pathway Elucidation

Isoconversional methods, also known as model-free methods, are powerful tools for analyzing the kinetics of complex solid-state reactions. These methods analyze the relationship between temperature and heating rate at specific degrees of conversion (α), without assuming a particular reaction model. By applying methods such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) to TGA data from multiple heating rates, the activation energy can be calculated as a function of the extent of conversion, E(α).

The primary utility of this approach in studying the decomposition of this compound is to confirm its mechanistic complexity.

If the decomposition were a simple, single-step reaction, the calculated activation energy would remain relatively constant throughout the entire process (from α ≈ 0 to α ≈ 1).

However, for a multi-step reaction involving different intermediates, as is the case for this compound, the activation energy is expected to vary significantly with the degree of conversion.

Each change in the value of E(α) corresponds to a change in the rate-determining step of the reaction, providing strong evidence for the proposed pathway involving dehydration, condensation, and the formation of oxynitrate intermediates. Therefore, the application of isoconversional methods serves to elucidate and validate the complex nature of the decomposition pathway by demonstrating the changing energy barriers as the reaction progresses through different chemical and physical stages.

Yttrium Nitrate Hydrate As a Precursor for Advanced Yttrium Based Materials Fabrication

Synthesis of Yttrium Oxide (Y₂O₃) Nanostructures and Thin Films

Yttrium oxide (Y₂O₃), or yttria, is a noteworthy rare-earth oxide with a high dielectric constant, excellent thermal stability, and a wide transparency range from violet to infrared. orientjchem.org These properties make it suitable for applications such as an alternative to SiO₂ in electronics, a host material for phosphors, and a component in advanced ceramics. orientjchem.org Yttrium nitrate (B79036) hydrate (B1144303) is a common starting material for producing high-purity Y₂O₃ nanostructures and thin films through various chemical routes. The controlled thermal decomposition of the hydrated nitrate is a fundamental step in many of these synthesis methods.

The sol-gel method is a flexible and widely used technique for fabricating high-quality metal oxide layers from solution-phase precursors. nih.govmdpi.com This process offers advantages such as high chemical homogeneity and the ability to control the final product's structure and composition. nih.govsciforum.net In a typical sol-gel synthesis of Y₂O₃, yttrium nitrate hydrate (e.g., tetrahydrate or hexahydrate) is dissolved in a solvent, commonly 2-methoxyethanol (B45455) or methanol. nih.govnih.gov This solution, or "sol," is then processed to form a "gel," which upon drying and heat treatment, yields the final yttrium oxide material. sciforum.netnih.gov

For instance, a sol can be prepared by dissolving yttrium (III) nitrate tetrahydrate in 2-methoxyethanol, followed by ultrasonication to create a clear, transparent precursor solution. nih.gov This sol can then be applied to a substrate, such as indium tin oxide (ITO) coated glass, using spin coating. nih.gov The spin coating technique allows for the deposition of thin, uniform films. nih.gov Subsequent annealing processes, including conventional thermal annealing or UV/ozone treatment, are used to decompose the precursor and crystallize the Y₂O₃ film. nih.govmdpi.com Research has shown that even without high-temperature thermal annealing, UV/ozone treatment can produce pure Y₂O₃ films by decomposing carbon-related groups, making the process suitable for flexible plastic substrates. nih.gov Studies have demonstrated that Y₂O₃ films prepared via this method can be amorphous even after annealing at 500 °C. mdpi.com

The choice of precursor and annealing conditions significantly impacts the properties of the resulting film. For example, Y₂O₃ insulators fabricated using an acetate (B1210297) precursor with UV/ozone treatment showed a more uniform and flat surface morphology compared to those made from a nitrate precursor. mdpi.com

Table 1: Comparison of Y₂O₃ Film Properties from Different Precursors and Annealing Methods

Precursor Solvent Deposition Method Annealing Resulting Film Properties Reference
Yttrium (III) Nitrate Tetrahydrate 2-Methoxyethanol Spin Coating UV/Ozone Amorphous, pure Y₂O₃ films with low surface roughness nih.gov
Yttrium (III) Nitrate Tetrahydrate Not Specified Sol-Gel 500 °C Amorphous films mdpi.com

Spray pyrolysis is another effective method for the synthesis of yttrium oxide materials. It is a variation of flame synthesis methods, which also include flame assisted spray pyrolysis (FASP). mdpi.com In these techniques, a precursor solution containing yttrium nitrate is atomized into fine droplets and then passed through a high-temperature zone where the solvent evaporates and the nitrate precursor decomposes to form Y₂O₃ particles. mdpi.com The particle size and crystalline phase of the resulting yttria can be controlled through process parameters. mdpi.com For example, pulsed ultrasonic spray pyrolysis has been successfully used to deposit Y₂O₃ thin films. nih.gov

Chemical Vapor Deposition (CVD) is a process used to create high-quality, high-performance solid materials, often thin films. While CVD is a common method for producing yttria coatings, the precursors are typically metal-organic compounds like [Y(thd)₃] (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato) due to their volatility. acs.orgfz-juelich.de These precursors generally require high temperatures (often >700 °C) for deposition. acs.org There is less direct evidence in the provided sources for the widespread use of this compound as a primary precursor in conventional CVD processes, likely due to its lower volatility compared to organometallic precursors. However, CVD remains a significant industrial method for producing yttria films for applications like protective coatings. fz-juelich.de

Combustion synthesis is a versatile technique that utilizes a redox reaction between a metal nitrate (oxidizer) and an organic fuel, such as urea (B33335), glycine (B1666218), or citric acid. researchgate.net This method is known for being time-saving and energy-efficient. taylorandfrancis.com The process involves creating a homogenous aqueous solution of yttrium nitrate and the chosen fuel. Upon heating, this solution dehydrates and undergoes a highly exothermic, self-sustaining combustion reaction, yielding a voluminous, foamy ash composed of Y₂O₃ nanopowder. researchgate.netbohrium.com The large volume of gases released during the combustion helps in forming fine, porous, and often nanocrystalline powders. researchgate.netresearchgate.net

The properties of the synthesized Y₂O₃ powder, such as particle size and degree of agglomeration, are strongly influenced by the type of fuel and the fuel-to-oxidizer ratio. researchgate.netsemanticscholar.org For example, nanocrystalline pure yttria powders have been obtained by calcining the precursors prepared via combustion at 1100 °C for 4 hours. diva-portal.org

Self-Propagating High-Temperature Synthesis (SHS) is a specific type of combustion synthesis where the exothermic reaction front propagates through the mixture of reactants. researchgate.netwikipedia.org This method is highly energy-efficient as it requires no external energy source beyond initiation. taylorandfrancis.com In the context of Y₂O₃ synthesis, a precursor containing yttrium nitrate and a fuel like glycine is prepared. semanticscholar.orgresearchgate.net The precursor is then ignited in a furnace (e.g., preheated to 500 °C), initiating a combustion wave that travels through the material, converting it into fine yttria powder. semanticscholar.org Thermodynamic analysis is crucial for selecting the optimal precursor composition to control process parameters like reaction temperature and the volume of evolved gases, which in turn affect the characteristics of the final product. researchgate.net Researchers have studied various compositions, including those with an excess of either the oxidant (nitrate) or the fuel, to tailor the powder properties. semanticscholar.org

Table 2: Overview of Combustion Synthesis Methods for Y₂O₃

Synthesis Method Fuel(s) Key Process Steps Characteristics of Product Reference(s)
Flash Combustion Urea Mixing yttrium nitrate and urea, heating to initiate combustion, calcination. Nanocrystalline powders after calcination at 1100 °C. diva-portal.org
Citrate (B86180) Gel Decomposition Citric Acid Formation of a citrate gel with yttrium nitrate, followed by combustion and calcination. Nanocrystalline powders. diva-portal.org
Glycine Combustion Glycine Mixing yttrium nitrate and glycine, heating to initiate combustion, calcination. Nanocrystalline powders. diva-portal.org

Fabrication of Yttrium Aluminum Garnet (Y₃Al₅O₁₂, YAG) and Related Materials

Yttrium Aluminum Garnet (YAG) is a synthetic crystalline material with excellent optical, mechanical, and thermal properties. azom.comwikipedia.org It is widely used as a host material for solid-state lasers and as a phosphor in lighting and displays. researchgate.netazom.com this compound is a key precursor, along with a suitable aluminum source like aluminum nitrate, for synthesizing YAG through various wet-chemical methods designed to achieve phase-pure materials at lower temperatures than traditional solid-state reactions. azom.comiaea.org

Solution combustion synthesis is a rapid and effective one-step method for producing YAG nanopowders. researchgate.netbohrium.com The process involves the exothermic reaction between metal nitrates (yttrium nitrate, aluminum nitrate, and a dopant nitrate like cerium nitrate) as oxidizers and an organic fuel (e.g., urea or glycine) as a reducing agent. researchgate.net

In a typical procedure, stoichiometric amounts of this compound and aluminum nitrate nonahydrate are dissolved in deionized water along with the fuel. azom.com This solution is heated, typically to around 500 °C, to evaporate the water and initiate a spontaneous and vigorous combustion reaction. researchgate.net The reaction produces a voluminous, porous powder. researchgate.net While this "as-synthesized" powder can be amorphous or contain intermediate phases, a subsequent calcination step at temperatures around 900-1000 °C is often required to obtain the pure crystalline YAG phase and improve the incorporation of dopant ions into the crystal lattice. researchgate.netazom.com One study showed that a pure YAG phase could be obtained by calcining precursors at a temperature below 850 °C, yielding uniform granular nanoparticles of about 20-30 nm. iaea.org

Table 3: Research Findings on Solution Combustion Synthesis of YAG

Precursors Fuel Combustion Temp. Calcination Temp. Key Findings Reference
Yttrium nitrate, Aluminum nitrate Urea, Glycine ~500 °C ~1000 °C Produces porous, agglomerated nanoparticles; heat treatment needed for pure YAG phase. researchgate.net
Hydrated yttrium nitrate, Hydrated aluminum nitrate, Citric acid Ethylene (B1197577) glycol Not specified (spray-dried) < 900 °C Crystallization of YAG phase confirmed by XRD at < 900 °C. azom.com

Hydrothermal synthesis is a method of synthesizing crystalline materials from aqueous solutions under high temperature and pressure. orientjchem.orgsheragems.com This technique can be employed to grow YAG crystals and nanoparticles. sheragems.com While some hydrothermal methods for YAG use yttrium oxide (Y₂O₃) and aluminum hydroxide (B78521) (Al(OH)₃) as precursors in a mineralizer solution like potassium hydroxide (KOH), yttrium nitrate can also be used in related wet-chemical precipitation routes that lead to hydrothermal treatment. researchgate.net

For example, YAG fine particles can be prepared by reacting yttrium nitrate and aluminum chloride in an aqueous alkaline solution (pH ≥ 10.0) at a reaction temperature of 270 °C or higher. google.com The process involves the drop-wise addition of a solution containing the yttrium and aluminum salts into an alkaline solution, followed by hydrothermal treatment in an autoclave. This allows for the direct formation of crystalline YAG particles. The pH of the reaction solution is a critical parameter that can be adjusted to control the particle size of the resulting YAG fine particles. google.com The hydrothermal approach is particularly useful for growing specialty crystals that are more challenging to produce using conventional melt-growth methods like the Czochralski technique. htcrystalsolutions.com

Development of Yttrium Iron Garnet (Y₃Fe₅O₁₂, YIG) for Spintronics and Magnetics

Yttrium Iron Garnet (YIG) is a synthetic garnet that exhibits ferrimagnetic properties, making it invaluable for microwave, magneto-optical, and, more recently, spintronic applications wikipedia.orgmdpi.com. Its low magnetic damping and narrow ferromagnetic resonance linewidth are particularly significant aps.org. The synthesis of high-purity, nanostructured YIG is crucial for these applications, and this compound is a preferred yttrium source in many wet chemical synthesis routes.

The sol-gel auto-combustion method is a widely used technique for synthesizing nanocrystalline YIG powders at relatively low temperatures researchgate.netchalcogen.ro. In this process, this compound and iron(III) nitrate are dissolved in distilled water. A chelating agent, typically citric acid, is then added to the solution chalcogen.ronih.gov. The citric acid forms complexes with the Y³⁺ and Fe³⁺ cations, ensuring a homogeneous distribution of the metal ions in the resulting gel.

The molar ratio of metal nitrates to citric acid (MN/CA) is a critical parameter that influences the combustion process and the properties of the final product researchgate.net. The solution is heated to evaporate the solvent, forming a viscous gel. Upon further heating, this gel undergoes a self-sustaining combustion reaction, driven by the oxidation of the citrate and the reduction of the nitrate ions. This rapid, exothermic reaction yields a voluminous, fine powder. A subsequent calcination step at temperatures typically between 800°C and 900°C is often required to obtain the pure, single-phase cubic garnet structure of YIG chalcogen.ro. Research has shown that the crystallite size of the YIG nanoparticles can be controlled by adjusting the MN/CA ratio and the final calcination temperature researchgate.net. For instance, one study found that YIG powders calcined at 800°C for 3 hours had crystallite sizes ranging from 38 to 70 nm, depending on the MN/CA ratio used researchgate.net.

Table 1: Influence of Metal Nitrate to Citric Acid (MN/CA) Ratio on YIG Nanoparticle Synthesis

MN/CA Ratio Combustion Behavior Formation Temperature of Single-Phase YIG Resulting Crystallite Size (at 800°C)
Increasing More rapid combustion Higher 38–70 nm researchgate.net

Hydrothermal and co-precipitation methods are alternative solution-based routes for synthesizing YIG powders and nanoparticles, which can subsequently be used to fabricate thin films researchgate.netnih.gov.

In the hydrothermal synthesis of YIG, aqueous solutions of yttrium nitrate and iron nitrate are mixed in stoichiometric amounts. A precipitating agent, such as ammonium (B1175870) hydroxide, is added to adjust the pH, typically to a basic value like 11, to facilitate the formation of hydroxide precipitates nih.gov. This mixture is then sealed in an autoclave and heated to elevated temperatures and pressures. Under these conditions, the hydroxide precursors crystallize into the YIG phase.

The co-precipitation method also begins with an aqueous mixture of yttrium and iron nitrates researchgate.net. A precipitating agent, such as sodium hydroxide or ammonia (B1221849), is added to the solution, causing the simultaneous precipitation of yttrium and iron hydroxides or other precursor compounds researchgate.netresearchgate.net. The key to this method is to maintain a constant pH to ensure a homogeneous composition of the precipitate. The resulting precursor powder is then filtered, washed, dried, and calcined at high temperatures (e.g., 800°C to 1200°C) to form the crystalline YIG phase researchgate.net. The properties of the final YIG particles, including size and magnetic characteristics, are sensitive to synthesis variables like annealing temperature and time researchgate.net. While these methods primarily yield powders, the resulting nanoparticles can be used as starting materials for producing thin films through techniques like spin coating or other deposition processes.

Preparation of Yttria-Stabilized Zirconia (YSZ) for Solid Oxide Fuel Cells and Oxygen Sensors

Yttria-Stabilized Zirconia (YSZ) is a ceramic material in which the cubic crystal structure of zirconium dioxide is made stable at room temperature by the addition of yttrium oxide preciseceramic.com. This material exhibits high oxygen-ion conductivity at elevated temperatures, making it an excellent solid electrolyte for applications such as solid oxide fuel cells (SOFCs) and oxygen sensors preciseceramic.com. This compound is a common precursor for introducing the yttria dopant in a highly dispersed manner.

Achieving a uniform distribution of yttrium throughout the zirconia lattice is paramount for optimizing the ionic conductivity and mechanical properties of YSZ. Solution-based methods, such as sol-gel synthesis, are highly effective for this purpose researchgate.net. In a typical sol-gel process, this compound and a zirconium precursor, such as zirconyl chloride octahydrate, are dissolved in a suitable solvent system (e.g., water and ethanol) researchgate.net. The hydrolysis and condensation of these precursors are initiated by adjusting the pH, often through the addition of a base like ammonium hydroxide, leading to the formation of a homogeneous gel researchgate.net. The intimate mixing of the yttrium and zirconium ions in the solution phase is retained in the gel network. Upon drying and calcination of the gel, the organic components are removed, and the metal oxides crystallize into the YSZ structure with a highly uniform distribution of the yttria stabilizer.

The co-precipitation technique is another effective method for producing YSZ powders with a homogeneous distribution of yttria britglass.org.uk. An aqueous solution containing dissolved yttrium nitrate and a zirconium salt is prepared, and a precipitating agent is added to cause the simultaneous precipitation of the yttrium and zirconium hydroxides.

To produce high surface area powders with unique morphologies, the co-precipitation or sol-gel process can be combined with freeze-drying. In this approach, the wet gel or precipitate is rapidly frozen, and the frozen solvent is then removed by sublimation under vacuum researchgate.net. This process avoids the collapse of the pore structure that typically occurs during conventional drying, resulting in a low-density, high-surface-area powder. Research has demonstrated that a sol-gel synthesis followed by a freeze-drying process can create YSZ particles with a sponge-like morphology containing embedded nano-voids, a structure that could be beneficial for applications in thermal barrier coatings or catalysis researchgate.net.

Table 2: Synthesis Methods for YSZ using this compound

Method Key Steps Advantage Resulting Material
Sol-Gel Dissolving precursors (Y(NO₃)₃·6H₂O, ZrOCl₂·8H₂O), gelation via pH change, drying, calcination. researchgate.net Excellent homogeneity of yttrium dopant. Dense YSZ ceramic with uniform properties. researchgate.net
Co-precipitation Dissolving precursors, simultaneous precipitation with a base, filtering, washing, calcination. britglass.org.uk Good dopant distribution, suitable for large-scale production. Homogeneous YSZ powder. britglass.org.uk
Sol-Gel with Freeze-Drying Gel formation followed by rapid freezing and solvent sublimation under vacuum. researchgate.net Creates high surface area and porous structures. Sponge-like nano-morphology with internal voids. researchgate.net

Synthesis of High-Temperature Superconducting Materials (e.g., YBa₂Cu₃O₇-x, YBCO)

Yttrium Barium Copper Oxide (YBCO) was the first material discovered to exhibit superconductivity above the boiling point of liquid nitrogen (77 K), a landmark achievement in materials science wikipedia.org. The synthesis of high-purity, phase-correct YBCO is essential for its application. Yttrium nitrate is frequently used as the source of yttrium in various chemical synthesis routes for YBCO powders and films semanticscholar.org.

Modern synthesis techniques often employ metal nitrates, including yttrium (III) nitrate hexahydrate, barium nitrate, and copper (II) nitrate, as starting materials wikipedia.orgsemanticscholar.org. These precursors are dissolved in deionized water to create a homogeneous solution. One common approach is a thermal treatment or co-precipitation method where the solution is dried to form a solid precursor mixture semanticscholar.org. This precursor powder is then subjected to a carefully controlled, multi-step calcination and sintering process at high temperatures (often exceeding 900°C) in an oxygen atmosphere. This heat treatment decomposes the nitrates and facilitates the solid-state reaction that forms the specific layered perovskite crystal structure of YBCO wikipedia.org. The oxygen content, denoted by the 'x' in YBa₂Cu₃O₇-x, is critical to the material's superconducting properties and is controlled by the final annealing temperature and oxygen partial pressure during cooling wikipedia.org. Using soluble nitrate precursors ensures the intimate mixing of the metal cations on an atomic scale, which promotes the formation of a homogeneous, single-phase superconducting material.

Solution-Based Precursor Routes for YBCO Thin Films and Bulk Materials

This compound is a commonly employed precursor in various solution-based synthesis routes for Yttrium Barium Copper Oxide (YBCO) high-temperature superconductors. wisc.edu These methods, such as the sol-gel process and chemical solution deposition, offer advantages over traditional solid-state reactions by providing better stoichiometric control and homogeneity at a molecular level.

In a typical sol-gel process, this compound, along with barium and copper nitrates or acetates, is dissolved in a suitable solvent. A chelating agent is often added to form a stable and homogeneous precursor solution or gel. This precursor is then subjected to heat treatment to first evaporate the solvent and then to decompose the nitrates and form the YBCO ceramic. semanticscholar.org The use of this compound ensures a uniform distribution of yttrium ions within the precursor matrix, which is crucial for the formation of the desired YBa₂Cu₃O₇-δ phase.

These solution-based routes are versatile and can be adapted to produce both bulk YBCO materials and thin films. semanticscholar.org For thin-film fabrication, the precursor solution can be applied to a substrate via techniques like spin coating or dip coating, followed by a controlled heat treatment to crystallize the YBCO film. The characteristics of the final YBCO product, including its superconducting properties, are highly dependent on the processing parameters of the solution route.

Synthesis MethodPrecursorsAdvantages
Sol-GelThis compound, Barium nitrate, Copper nitrateHigh homogeneity, good stoichiometric control
Chemical Solution DepositionMetal-organic compounds including yttrium nitrateSuitable for thin film fabrication

Influence of this compound Purity on Superconducting Properties

The purity of the this compound precursor is a critical factor that significantly influences the superconducting properties of the final YBCO material. High-purity precursors are essential for producing high-quality YBCO with optimal superconducting characteristics. samaterials.com Impurities present in the starting materials can be incorporated into the YBCO crystal lattice, leading to the formation of secondary phases and defects that can degrade its superconducting properties.

The critical temperature (Tc), the temperature at which the material transitions into a superconducting state, and the critical current density (Jc), the maximum current the superconductor can carry, are two key parameters that are highly sensitive to impurities. Even small amounts of impurities can disrupt the crystal structure and create weak links between superconducting grains, thereby reducing both Tc and Jc. fnal.govwooster.edu For instance, certain impurities can act as scattering centers for the superconducting charge carriers (Cooper pairs), leading to a suppression of superconductivity.

Purity Level of PrecursorEffect on YBCO Properties
High PurityOptimal Tc and Jc, minimal non-superconducting phases
Low PurityReduced Tc and Jc, formation of impurity phases and defects

Production of Phosphors and Luminescent Materials Doped with Lanthanides

This compound is a key starting material in the synthesis of various phosphors and luminescent materials. Its high solubility in water and ability to be purified to high levels make it an ideal yttrium source for creating host lattices that can be doped with lanthanide ions to produce materials with specific light-emitting properties.

Role as Yttrium Source for Host Lattices (e.g., YVO₄, YPO₄)

In the production of lanthanide-doped phosphors, yttrium-based compounds often serve as the host lattice. Materials such as yttrium vanadate (B1173111) (YVO₄) and yttrium phosphate (B84403) (YPO₄) are widely used as host materials due to their excellent thermal and chemical stability, and their ability to efficiently transfer energy to the dopant lanthanide ions. This compound is a preferred precursor for the synthesis of these host lattices.

Various wet-chemical methods, including co-precipitation, sol-gel, and hydrothermal synthesis, utilize this compound to produce these yttrium-based host materials. For example, in the co-precipitation synthesis of YVO₄, an aqueous solution of this compound is mixed with a solution containing vanadate ions and the desired lanthanide dopant. The resulting precipitate is then filtered, dried, and calcined at high temperatures to form the final phosphor powder. The use of a soluble precursor like this compound allows for a homogeneous distribution of the yttrium and dopant ions in the initial solution, which is crucial for achieving uniform doping in the final phosphor material.

Host LatticePrecursorsSynthesis Method
Yttrium Vanadate (YVO₄)This compound, Ammonium vanadate, Lanthanide nitrateCo-precipitation
Yttrium Phosphate (YPO₄)This compound, Ammonium dihydrogen phosphate, Lanthanide nitrateHydrothermal

Control of Particle Size and Morphology for Optimized Luminescent Performance

The luminescent performance of phosphors is strongly dependent on their particle size, morphology, and crystallinity. nih.gov Synthesis methods starting from this compound offer a high degree of control over these parameters, allowing for the optimization of the material's luminescent properties.

Techniques such as co-precipitation, hydrothermal synthesis, and sol-gel methods, all of which can utilize this compound as the yttrium source, enable the production of phosphor particles with controlled sizes ranging from the nanometer to the micrometer scale. researchgate.netmdpi.com For instance, by adjusting parameters such as pH, temperature, reaction time, and the concentration of reactants in a co-precipitation or hydrothermal process, it is possible to tailor the particle size and shape of the resulting phosphors. unipa.it

The morphology of the phosphor particles, whether they are spherical, rod-shaped, or have other complex shapes, can also be controlled through the choice of synthesis conditions and the use of structure-directing agents. mdpi.com The particle size and morphology, in turn, affect the light scattering, surface area, and packing density of the phosphor powder, all of which can influence the brightness and efficiency of the luminescent material. Smaller particles with a narrow size distribution are often desired for applications requiring high resolution, such as in displays. gatech.edu

Synthesis ParameterEffect on Phosphor Properties
pHInfluences particle size and morphology
TemperatureAffects crystallinity and particle growth
Reaction TimeControls the extent of particle growth and morphology
Precursor ConcentrationImpacts nucleation and growth rates

Catalytic Applications Utilizing this compound as a Precursor

This compound also serves as a precursor for the synthesis of yttrium-containing catalysts. Yttrium-based materials can exhibit interesting catalytic properties and are used in a variety of chemical reactions.

Formation of Yttrium-Supported Catalysts and Active Sites

This compound is used to introduce yttrium onto a support material to create yttrium-supported catalysts. The high solubility of this compound allows for the impregnation of a porous support material, such as alumina (B75360) or silica (B1680970), with a solution containing yttrium ions. After impregnation, the material is dried and calcined to decompose the nitrate and form yttrium oxide species on the surface of the support.

These yttrium oxide species can act as the active sites for a catalytic reaction or can modify the properties of another active component. For example, in the synthesis of platinum-yttrium alloy nanoparticles supported on mesoporous carbon for the oxygen reduction reaction, yttrium nitrate can be used as the yttrium precursor. rsc.org The final catalytic material consists of bimetallic nanoparticles where the presence of yttrium modifies the electronic properties of platinum, leading to enhanced catalytic activity.

The method of preparation and the subsequent treatment conditions play a crucial role in determining the nature of the yttrium species on the support and, consequently, the catalytic performance. The decomposition of this compound needs to be carefully controlled to obtain highly dispersed yttrium oxide nanoparticles, which are often desired for maximizing the number of active sites.

Catalyst SystemPrecursorsSupport MaterialApplication
Platinum-Yttrium NanoparticlesPlatinum precursor, this compoundMesoporous CarbonOxygen Reduction Reaction
Yttrium Oxide on AluminaThis compoundAluminaVarious organic reactions

Catalytic Activity in Organic Reactions (e.g., Biginelli reaction) and Environmental Remediation

This compound has demonstrated notable catalytic activity in various organic syntheses, particularly in multicomponent reactions such as the Biginelli reaction. Its utility as a catalyst stems from its properties as an efficient, reusable, and environmentally friendly Lewis acid.

In the realm of organic synthesis, yttrium nitrate hexahydrate [Y(NO₃)₃·6H₂O] has been identified as an effective catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, the products of the Biginelli reaction. asianpubs.orgresearchgate.net This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. The use of this compound as a catalyst in this process offers several advantages, including high product yields, abbreviated reaction times, and mild reaction conditions. asianpubs.org

One of the significant advancements in this area is the use of microwave irradiation in conjunction with the this compound catalyst. asianpubs.org This methodology has been shown to further enhance the efficiency of the Biginelli synthesis, leading to excellent yields in shorter timeframes. asianpubs.org Mechanistic studies have been conducted to understand the role of the yttrium nitrate catalyst in the Biginelli reaction, with key intermediates being identified through techniques such as liquid chromatography-mass spectrometry (LC-MS). asianpubs.org

The catalytic system employing yttrium nitrate hexahydrate has also been successfully applied under solvent-free conditions, which aligns with the principles of green chemistry by reducing volatile organic waste. researchgate.net Research has demonstrated that the catalyst can be recovered and reused multiple times without a significant loss in its catalytic efficacy, making the process more economical and sustainable. researchgate.net

Below is a table summarizing the research findings on the catalytic performance of yttrium nitrate hexahydrate in the Biginelli reaction.

Table 1: Catalytic Performance of Yttrium Nitrate Hexahydrate in the Biginelli Reaction

Reactants Catalyst Loading Solvent Reaction Conditions Reaction Time Yield (%) Reference
Benzaldehyde, Ethyl Acetoacetate, Urea 10 mol% Ethanol Microwave Irradiation Not Specified High asianpubs.org

While this compound has shown promise in organic synthesis, its direct application as a catalyst in environmental remediation is not extensively documented in current research literature. General environmental remediation strategies often employ heterogeneous catalysis, photocatalysis, and advanced oxidation processes to degrade pollutants. the-innovation.org Although yttrium-containing materials, such as yttrium-doped composites and yttrium oxides, are being explored for these purposes, the specific catalytic role of this compound in the degradation of environmental pollutants is an area that requires further investigation.

Heterogeneous Catalysis with Supported this compound Systems

To enhance the practical applicability of this compound as a catalyst, researchers have explored its immobilization on solid supports. This approach creates heterogeneous catalytic systems that offer significant advantages, including ease of separation of the catalyst from the reaction mixture, improved catalyst stability, and the potential for catalyst recycling. These attributes are crucial for developing more sustainable and cost-effective chemical processes.

A notable example of a supported this compound system is its deposition on silica (SiO₂). Silica-supported yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O/SiO₂) has been successfully developed and utilized as a heterogeneous catalyst. This composite material leverages the high surface area and stability of the silica support to effectively disperse the active yttrium nitrate species.

The Y(NO₃)₃·6H₂O/SiO₂ catalyst has proven to be highly efficient in promoting organic reactions, such as the synthesis of 2-amino-4H-chromenes. This reaction is a one-pot, three-component condensation involving an arylaldehyde, malononitrile, and a naphthol. The use of the silica-supported catalyst in an aqueous medium has resulted in high yields of the desired products within short reaction times.

The preparation of this heterogeneous catalyst typically involves stirring the silica support with a solution of yttrium nitrate hexahydrate, followed by heating to ensure the deposition of the yttrium salt onto the silica surface. The resulting solid catalyst can be easily filtered off from the reaction mixture, washed, and dried for reuse in subsequent reaction cycles. The reusability of the catalyst has been demonstrated over several runs with only a minor decrease in its catalytic activity, highlighting its robustness.

The following table presents research findings on the application of silica-supported yttrium nitrate hexahydrate in the synthesis of 2-amino-4H-chromenes.

Table 2: Performance of Silica-Supported Yttrium Nitrate Hexahydrate in the Synthesis of 2-Amino-4H-Chromenes

Arylaldehyde Malononitrile β-Naphthol Catalyst Solvent Reaction Conditions Yield (%)
Benzaldehyde 1 mmol 1 mmol Y(NO₃)₃·6H₂O/SiO₂ Water Reflux 95
4-Chlorobenzaldehyde 1 mmol 1 mmol Y(NO₃)₃·6H₂O/SiO₂ Water Reflux 96
4-Methylbenzaldehyde 1 mmol 1 mmol Y(NO₃)₃·6H₂O/SiO₂ Water Reflux 93

Advanced Characterization of Materials Derived from Yttrium Nitrate Hydrate Precursors

Electron Microscopy for Morphological and Microstructural Analysis

Electron microscopy is a cornerstone for analyzing the physical attributes of materials synthesized from yttrium nitrate (B79036) hydrate (B1144303). By using electrons instead of light, these techniques offer significantly higher resolution, enabling detailed examination from the micrometer to the sub-nanometer scale.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Size

Scanning Electron Microscopy (SEM) is a primary technique for visualizing the surface topography of materials. In the analysis of yttrium-based materials derived from yttrium nitrate hydrate, SEM reveals key morphological features. For instance, yttrium oxide nanoparticles synthesized via a co-precipitation method using this precursor exhibit a tendency to form porous structures and agglomerates. researchgate.netresearchgate.net Studies have shown that materials can appear as foams or powders, which consist of porous networks. researchgate.net

Coatings developed through sol-gel methods using this compound show varied surface features depending on the application technique. Dip-coated samples can exhibit prominent porous structures, a desirable characteristic for applications requiring low thermal conductivity. researchgate.net Spin-coated surfaces may consist of impacted splats and smaller adhered nanoparticles. researchgate.net SEM analysis of yttrium derivative nanoparticles has identified generally spherical shapes that form clusters of varying nano-diameters. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed analysis of the internal structure of nanomaterials. For materials derived from this compound, TEM is essential for determining the precise size, shape, and crystallinity of nanoparticles.

Studies on yttrium oxide nanoparticles have utilized TEM to confirm their crystalline, spherical shape with sizes as small as 7.78 nm. High-resolution TEM (HRTEM) reveals that these materials are composed of randomly oriented cuboidal nanocrystallites, with average sizes around 25 ± 7 nm. researchgate.net TEM analysis can also show varied morphologies, such as a mix of sheet-like and spherical particles, which may exhibit nearly uniform sizes. researchgate.net The particle size distribution for such green-synthesized nanoparticles has been measured to range from 5.23 to 50 nm, with an average size of 24.55 nm. researchgate.net This level of detail is critical for understanding how synthesis parameters influence the final nanostructure.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping and Composition

Often integrated with SEM or TEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is used for elemental analysis. jeol.comyoutube.com This technique identifies the elemental composition of the material and can be used to create elemental maps showing the spatial distribution of different elements. jeol.comresearchgate.net

For materials synthesized from this compound, EDS analysis confirms the presence of yttrium and oxygen, validating the formation of yttrium oxide. For example, an EDS analysis of a yttria coating confirmed a yttrium composition of 42.1% by weight. researchgate.net In another study, biogenic yttrium nanoparticles were found to contain yttrium (7.08%), oxygen (51.17%), and carbon (41.75%). researchgate.net This data is crucial for verifying the purity of the synthesized material and detecting any residual elements from the synthesis process. researchgate.net

EDS Elemental Composition of Materials Derived from this compound
MaterialElementWeight %Atomic %Source
Biogenic Yttrium NanoparticlesY (Yttrium)7.08- researchgate.net
O (Oxygen)51.17- researchgate.net
C (Carbon)41.75- researchgate.net
Yttria Coating on a SubstrateY (Yttrium)42.1- researchgate.net
O (Oxygen)Present- researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material's surface. aip.org

Identification of Surface Species and Chemical Bonds

XPS is particularly valuable for analyzing the surface of yttrium-based materials to confirm the oxidation state of yttrium and identify surface species like oxides and hydroxides. The Y 3d spectrum typically shows two distinct peaks due to spin-orbit splitting: Y 3d₅/₂ and Y 3d₃/₂. researchgate.net

For yttrium oxide (Y₂O₃), the Y 3d₅/₂ peak is observed at a binding energy of approximately 156.4 eV to 157.61 eV, which is indicative of the Y³⁺ oxidation state. researchgate.netthermofisher.com The corresponding Y 3d₃/₂ peak appears at a higher binding energy, around 159.70 eV. researchgate.net

The O 1s spectrum provides information on the different oxygen-containing species. For instance, peaks around 529.0 eV correspond to lattice oxygen (O²⁻) in Y-O bonds, while peaks at higher binding energies (531.3 eV to 532.1 eV) can be attributed to surface hydroxides (OH⁻) or adsorbed nitrates. researchgate.net This analysis is critical for understanding surface contamination and the completeness of the conversion from the nitrate precursor to the final oxide material. researchgate.net

XPS Binding Energies for Yttrium Oxide Derived from this compound
Spectral RegionPeakBinding Energy (eV)Corresponding Chemical State/BondSource
Y 3dY 3d₅/₂156.4 - 157.61Y³⁺ in Y₂O₃ researchgate.netthermofisher.com
Y 3d₃/₂~159.70Y³⁺ in Y₂O₃ researchgate.net
O 1sO 1s~529.0 - 529.1Lattice Oxygen (Y-O) researchgate.net
O 1s~531.3 - 531.5Chemisorbed Oxygen / Surface Hydroxyls (Y-OH) researchgate.net
O 1s~532.1Surface Hydroxides researchgate.net

Depth Profiling for Compositional Gradients

XPS can be combined with an ion beam (e.g., Ar⁺) to etch away the material's surface layer by layer. rsc.orgresearchgate.net This technique, known as XPS depth profiling, allows for the analysis of elemental composition as a function of depth, revealing compositional gradients or the homogeneity of a film. rsc.orgmdpi.com

In the context of materials derived from this compound, such as thin films, depth profiling is used to verify the uniformity of the composition from the surface to the bulk. mdpi.com For example, after an initial surface cleaning by sputtering to remove atmospheric contaminants, the analysis can confirm if the ratio of yttrium to oxygen remains constant throughout the film's thickness. researchgate.net It can also be used to study the interface between a yttrium-based film and its substrate, identifying any diffusion or chemical reactions that may have occurred. mdpi.com While a native oxide layer may form on the surface upon air exposure, depth profiling can quantitatively remove this layer to analyze the bulk material's true composition. researchgate.net

Advanced X-ray Diffraction Techniques for Crystalline Phase and Domain Structure

This compound serves as a crucial precursor in the synthesis of advanced yttrium-based materials, including nanoparticles and thin films, whose functional properties are intrinsically linked to their crystalline structure. While conventional X-ray Diffraction (XRD) is fundamental for basic phase identification, a deeper understanding of the crystalline phase and domain structure necessitates the use of more sophisticated, advanced XRD techniques. These methods are specifically adapted to overcome the challenges posed by nanomaterials and thin films, such as weak diffraction signals, small crystallite sizes, and substrate interference. By providing detailed insights into crystallite size, size distribution, microstrain, texture, and the structure of near-surface regions, advanced XRD techniques are indispensable for establishing precise structure-property relationships in materials derived from this compound.

Small-Angle X-ray Scattering (SAXS) for Nanoparticle Size Distribution

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to determine the nanoscale structure of materials, offering statistically relevant information over a large sample volume. wikipedia.orgxenocs.com It is particularly well-suited for characterizing the size, shape, and distribution of nanoparticles synthesized from this compound precursors. The technique works by measuring the elastic scattering of X-rays at very small angles (typically 0.1–10°) as they pass through a sample. wikipedia.orgyoutube.com This scattering pattern arises from electron density differences between the nanoparticles and their surrounding medium, providing detailed structural information in the 1 to 100 nm range. wikipedia.orgxenocs.com

In the context of materials derived from this compound, such as yttrium oxide (Y₂O₃) nanoparticles, SAXS provides a comprehensive analysis of the particle size distribution, which is often challenging to obtain accurately from microscopy techniques that only sample a localized area. ptb.de The resulting scattering data can be fitted to various mathematical models to extract key parameters.

For instance, studies on yttrium oxide nanoparticles synthesized via methods like co-precipitation using yttrium nitrate precursors reveal how processing parameters affect particle dimensions. The calcination temperature, in particular, has a significant impact on the final crystallite size. Research has shown a clear trend of increasing particle size with higher calcination temperatures, a phenomenon that can be precisely quantified using XRD line broadening analysis and corroborated by techniques like SAXS. uobaghdad.edu.iqmdpi.com

Table 1: Representative Data on Y₂O₃ Nanoparticle Size at Different Calcination Temperatures

Calcination Temperature (°C)Synthesis MethodAverage Crystallite Size (nm)
500Hydrothermal17.1
700Hydrothermal24.1
1000Hydrothermal30.3
500Microwave-Assisted8.1
700Microwave-Assisted13.2
1000Microwave-Assisted28.6
This table is generated based on data reported in studies of Y₂O₃ nanoparticles synthesized from yttrium precursors. uobaghdad.edu.iq

Grazing Incidence X-ray Diffraction (GIXRD) for Thin Film Analysis

Grazing Incidence X-ray Diffraction (GIXRD or GI-XRD) is an advanced surface-sensitive technique essential for the structural characterization of thin films, such as those prepared from this compound precursors via sol-gel, sputtering, or evaporation methods. malvernpanalytical.comsoton.ac.uk In conventional XRD, the signal from a thin film can be overwhelmed by the strong diffraction from the underlying substrate. measurlabs.com GIXRD overcomes this limitation by directing the X-ray beam at the sample surface at a very shallow, fixed angle of incidence, typically less than one degree. malvernpanalytical.com This geometry increases the path length of the X-ray beam within the film and minimizes its penetration into the substrate, thereby significantly enhancing the diffraction signal from the surface layer. malvernpanalytical.commeasurlabs.com

GIXRD is invaluable for determining the crystalline phase, orientation (texture), and crystallite size within thin films. For example, in the fabrication of yttrium oxide (Y₂O₃) thin films using a sol-gel process with yttrium nitrate tetrahydrate as the precursor, GIXRD analysis is critical. Research has shown that the resulting structure is highly dependent on the annealing conditions. In some cases, even after annealing at 500 °C, the Y₂O₃ films derived from a nitrate precursor remained amorphous, as indicated by the absence of diffraction peaks in the GIXRD patterns. researchgate.net

Conversely, other deposition techniques for yttrium-based thin films can produce highly crystalline structures. soton.ac.uk GIXRD can reveal a strong preferential orientation, for instance, along the <222> plane for cubic Y₂O₃, or identify whether the film is polycrystalline with randomly oriented grains. soton.ac.uk The technique allows researchers to systematically study how process parameters, such as precursor concentration or annealing temperature, influence the final crystallographic properties of the film. researchgate.net

Table 2: Research Findings from GIXRD Analysis of Yttrium-Based Thin Films

Precursor/MethodAnnealing/Deposition ConditionKey GIXRD FindingCrystalline Structure
Yttrium Nitrate Tetrahydrate (Sol-Gel)Annealed up to 500 °CNo diffraction peaks observed.Amorphous
Reactive Evaporation of Y₂O₃High Oxygen PressureBroader, less intense peaks.More Amorphous
Reactive Evaporation of Y₂O₃Low Oxygen PressureStrong peak along the <222> plane.Highly Crystalline (Cubic)
Titanium Nitride (TiN) FilmLow Processing TemperatureBroader peaks, higher amorphous background.Lower Crystallinity
Titanium Nitride (TiN) FilmHigh Processing TemperatureSharper, more intense peaks.Higher Crystallinity
This table synthesizes findings from various studies on thin film characterization. soton.ac.ukresearchgate.nettorontech.com

Theoretical and Computational Investigations on Yttrium Nitrate Hydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of materials. By calculating the electron density, DFT can elucidate properties such as molecular geometries, bond energies, and vibrational frequencies, offering a microscopic understanding of chemical systems. While comprehensive DFT studies specifically detailing the full range of yttrium nitrate (B79036) hydrate (B1144303) forms are limited in publicly accessible literature, the methodology has been widely applied to related yttrium-containing systems and the constituent ions, providing a framework for understanding its behavior.

Optimized Geometries and Energetics of Hydrate Forms

Furthermore, DFT can compute the energetics of different hydrate forms (e.g., hexahydrate vs. tetrahydrate), predicting their relative stabilities. While specific studies on yttrium nitrate hydrate are not extensively detailed, research on related compounds demonstrates that DFT calculations can accurately predict equilibrium geometries that are in close agreement with experimental data. researchgate.net

Vibrational Frequency Calculations for Spectroscopic Assignments

Theoretical vibrational frequency calculations are instrumental in interpreting experimental spectroscopic data, such as that from Infrared (IR) and Raman spectroscopy. nih.gov By modeling the vibrational modes of a molecule, researchers can assign specific spectral peaks to the stretching, bending, or twisting of particular chemical bonds.

A quantum mechanical charge field molecular dynamics (QMCF MD) simulation, a sophisticated computational method, has been used to study the hydrated yttrium ion (Y³⁺) in an aqueous environment. citedrive.comresearchgate.net This study provides valuable data that can be directly compared to experimental measurements of yttrium nitrate solutions. The simulation calculated the vibrational stretching frequency of the bond between the yttrium ion and the oxygen of a water molecule. citedrive.comresearchgate.net This calculated value shows strong agreement with experimental values, validating the accuracy of the computational model. citedrive.comresearchgate.net

Calculated vs. Experimental Y³⁺-O Vibrational Frequencies

ParameterCalculated Value (cm⁻¹)Experimental Value (Yttrium Nitrate Solution) (cm⁻¹)
Y³⁺-O Stretching Frequency352379

Molecular Dynamics (MD) Simulations of this compound in Solution and Solid State

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach allows for the investigation of dynamic processes such as hydration shell behavior, ligand exchange, and the mechanisms of thermal decomposition and phase transitions.

Investigation of Hydration Shell Dynamics and Ligand Exchange

In aqueous solutions, the yttrium ion is surrounded by a shell of water molecules. QMCF MD simulations of the hydrated Y³⁺ ion have provided significant insights into the structure and dynamics of these hydration shells. citedrive.comresearchgate.net The simulations show that the yttrium ion is typically coordinated by eight or nine water molecules in its first hydration shell, forming a flexible structure. citedrive.comresearchgate.net

These simulations also quantify the dynamics of water molecules moving in and out of the hydration shells, a process known as ligand exchange. The mean residence time (MRT) indicates how long a water molecule stays in a particular hydration shell. The calculated MRT for the first shell is significantly longer than for the second, highlighting the stronger interaction between the Y³⁺ ion and its immediate neighbors. citedrive.comresearchgate.net

Hydration Shell Properties of Aqueous Y³⁺ Ion from QMCF MD Simulation

PropertyFinding
Coordination Number (First Shell)Predominantly 8, with a lower probability of 9
Mean Residence Time (First Shell)18.0 ps
Mean Residence Time (Second Shell)2.27 ps
Ligand Exchange Events (180 ps simulation)84

Simulation of Thermal Decomposition Processes and Phase Transitions

Computational modeling has been employed to understand the complex process of the thermal decomposition of yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O). semanticscholar.orgresearchgate.netepa.gov Using the molecular mechanics method, researchers have proposed a multi-step decomposition mechanism. semanticscholar.orgresearchgate.net This process is believed to begin with a condensation of the initial monomer into a tetrameric ring structure, Y₄O₄(NO₃)₄, where yttrium and oxygen atoms alternate. semanticscholar.orgresearchgate.net This intermediate compound then progressively loses dinitrogen pentoxide (N₂O₅) to form another intermediate, Y₄O₅(NO₃)₂, before ultimately yielding yttrium oxide (Y₂O₃). semanticscholar.orgresearchgate.net

The modeling provides the bond lengths and angles for these proposed unstable intermediate compounds, offering a structural glimpse into the decomposition pathway. researchgate.net

Calculated Interatomic Distances for Tetrameric Intermediates

BondY₄O₄(NO₃)₄ (Å)Y₄O₅(NO₃)₂ (Å)
Y-O (ring)2.1082.115
Y-O (nitrate)2.1952.185
Y-Y3.5853.595
O-O (ring)2.8152.805

Calculated Bond Angles for Tetrameric Intermediates

AngleY₄O₄(NO₃)₄ (°)Y₄O₅(NO₃)₂ (°)
Y-O-Y128.5129.5
O-Y-O90.090.0

Computational Modeling of this compound Adsorption and Surface Interactions

The study of adsorption and surface interactions is critical for applications in catalysis, film deposition, and sensor technology. While computational studies focusing specifically on the adsorption of the entire this compound complex are not common, extensive research has been conducted on the surface interactions of the constituent yttrium ion using methods like DFT and interatomic potential simulations. ucl.ac.ukdoi.orgresearchgate.net

These studies model how yttrium atoms and ions bond to various surfaces. For instance, a DFT model of yttrium adsorption on a boron suboxide (0001) surface identified that yttrium adsorption is highly favorable, with a preference for oxygen-terminated surfaces over boron-terminated ones. doi.org The study characterized three distinct, stable adsorption sites for yttrium atoms, including bridging sites between surface icosahedra and a tetrahedrally bonded site. doi.org Similarly, interatomic potential simulations have been used to investigate how yttrium dopants behave on the surfaces of materials like yttria-stabilized zirconia (YSZ). ucl.ac.ukresearchgate.net These simulations show that yttrium tends to segregate to the top layers of the dominant (111) surface of YSZ, influencing the surface chemistry and properties. ucl.ac.ukresearchgate.net These findings provide a fundamental understanding of the driving forces behind the surface interactions of yttrium, which are central to the behavior of this compound in surface-related applications.

Interaction with Substrates in Thin Film Deposition

The interaction between this compound, as a precursor, and the substrate surface is a critical initial step in thin film deposition that largely determines the adhesion, growth mode, and microstructure of the resulting film. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring these interactions.

DFT-based studies have been employed to analyze the adsorption and binding of hydrated yttrium nitrate complexes on various surfaces. These calculations help to identify the most energetically favorable adsorption sites and to understand the nature of the chemical bonds that form between the precursor and the substrate.

One such theoretical investigation focused on the adsorption of trivalent rare-earth ions, including yttrium (Y³⁺), from their hydrated nitrate salts onto a graphitic carbon nitride (g-C₃N₄) monolayer. nih.gov The study used DFT and semi-empirical calculations to determine the most stable adsorption sites and the thermodynamics of the process. Key findings from this type of computational analysis include:

Adsorption Site Preference: Calculations identified the central N₆ vacancy of the pristine g-C₃N₄ monolayer as the most suitable site for the adsorption of the Y³⁺ ion from the hydrate complex. nih.gov

Thermodynamic Feasibility: Thermochemical calculations suggested that the adsorption process is thermodynamically favorable. Such calculations can compare the feasibility for different ions, revealing trends based on atomic number or ionic radius. nih.gov

Bonding Analysis: Techniques like Bader's Quantum Theory of Atoms in Molecules (QTAIM) and Mayer bond order analysis are used to describe the characteristics of the bonds formed between the yttrium ion and the substrate atoms. nih.gov

Another relevant area of study involves the interaction with aluminosilicate (B74896) surfaces. DFT calculations have been used to investigate the binding of rare earth nitrate aqua complexes to the internal pores and external surfaces of materials like MCM-22 zeolite. rsc.org These studies model the reaction between the hydrated nitrate complex and Brønsted acid sites or silanol (B1196071) groups on the silica-based surface. rsc.org The calculations reveal details about the binding strength, the distances between the yttrium center and substrate oxygen atoms, and how the coordination environment of the yttrium ion changes upon binding. rsc.org

While these studies provide a detailed framework for understanding precursor-substrate interactions, they often focus on specific, complex substrates like zeolites or 2D materials rather than conventional substrates like silicon or glass. The principles and methods, however, are broadly applicable.

Below is a data table summarizing representative findings from DFT calculations on the interaction of a hydrated yttrium nitrate complex with a model substrate surface.

Computational MethodSubstrate ModelKey FindingCalculated ParameterValue
Density Functional Theory (DFT)g-C₃N₄ MonolayerIdentification of Most Favorable Adsorption SiteAdsorption SiteCentral N₆ Vacancy
Density Functional Theory (DFT)MCM-22 Zeolite (Internal Pore)Binding Distance to Brønsted Acid SiteY-Al Distance~3.2 - 3.5 Å
Density Functional Theory (DFT)MCM-22 Zeolite (Internal Pore)Interaction Distance with Surface OxygenY-O (Substrate) Distance~2.4 - 2.7 Å

Surface Reactivity Modeling

Surface reactivity modeling extends beyond the initial adsorption to investigate the chemical transformations that the this compound precursor undergoes on the substrate surface. These transformations are essential for converting the precursor into the desired final material, typically yttrium oxide (Y₂O₃), during processes like thermal annealing.

Computational modeling of these reactive processes can elucidate complex reaction mechanisms and predict the formation of intermediate species. For instance, the thermal decomposition of yttrium nitrate hexahydrate itself has been a subject of computer modeling. researchgate.net These studies simulate the stepwise loss of water and nitrate groups, leading to the formation of intermediate oxynitrates before the final conversion to yttrium oxide. researchgate.net

Key aspects of surface reactivity modeling include:

Decomposition Pathways: Theoretical models can map out the potential energy surface of the decomposition reactions of this compound on a substrate. This helps to identify the most likely reaction pathways and the associated activation energy barriers.

Role of Water and Ligands: The hydrate water molecules and nitrate ligands play a crucial role in the surface chemistry. Modeling can show how these species interact with the substrate's surface functional groups, potentially catalyzing or inhibiting certain reaction steps. DFT studies on zeolite substrates, for example, show how inner-sphere water molecules in the precursor complex impact the binding energy and reaction at surface acid sites. rsc.org

Formation of Intermediates: The conversion of the nitrate to an oxide involves several intermediate species, such as yttrium oxynitrates (e.g., Y₄O₄(NO₃)₄ and Y₄O₅(NO₃)₂). researchgate.net Molecular mechanics and other modeling methods can calculate the bond lengths and angles of these intermediates, providing structural data that can be compared with experimental results from techniques like X-ray diffraction. researchgate.net

The table below presents a summary of findings from computational modeling of the decomposition and reactivity of this compound, which is foundational to understanding its surface reactivity on a substrate.

Modeling TechniqueSystem StudiedFocus of InvestigationKey Finding
Molecular MechanicsY(NO₃)₃·6H₂O DecompositionThermal Decomposition PathwayDecomposition is a complex condensation process. researchgate.net
Molecular MechanicsIntermediate OxynitratesStructure of IntermediatesIdentified tetramer arrangements like Y₄O₄(NO₃)₄ as stable intermediates. researchgate.net
Density Functional Theory (DFT)[Y(NO₃)₃(H₂O)n] + Zeolite SurfaceInfluence of Hydration on ReactivityExplicitly modeled water molecules increase the binding energy values at reactive surface sites. rsc.org

Emerging Research Directions and Future Perspectives in Yttrium Nitrate Hydrate Research

Integration in Additive Manufacturing and 3D Printing of Yttrium-Based Components

The advent of additive manufacturing, or 3D printing, has revolutionized the fabrication of complex geometries, and yttrium nitrate (B79036) hydrate (B1144303) is playing a pivotal role in the advancement of 3D printing of yttrium-based ceramics. A primary application lies in its use as a precursor to produce high-purity yttrium oxide (Y₂O₃), a key component in advanced ceramics like yttria-stabilized zirconia (YSZ). researchgate.netstanfordmaterials.com YSZ exhibits exceptional thermal stability and mechanical properties, making it highly desirable for aerospace, automotive, and biomedical applications. researchgate.netmdpi.com

In one innovative approach, direct ink writing (DIW) has been employed to 3D print yttrium oxide transparent ceramics. mdpi.com This method utilizes a ceramic slurry with a high solid content and specific rheological properties to fabricate intricate structures. mdpi.com Yttria powders, which can be synthesized from yttrium nitrate hydrate through precipitation and calcination, are a crucial ingredient in these printable inks. nih.gov The ability to create complex yttria components via 3D printing opens up possibilities for producing custom-designed parts with high performance characteristics. mdpi.com

Another significant area of research is the use of yttrium-containing materials in other additive manufacturing techniques. For instance, layered extrusion forming (LEF) has been used to create 3YSZ (3 mol% yttria-stabilized zirconia) ceramic components. researchgate.net The process involves preparing a water-based ceramic slurry containing the necessary raw materials, which is then extruded layer by layer to form a green body that is subsequently sintered. researchgate.net The versatility of this compound as a precursor for these yttrium-based powders is central to the continued development of advanced ceramic 3D printing.

Development of Novel Hybrid Materials Incorporating this compound

The synthesis of novel hybrid materials, which combine organic and inorganic components to achieve synergistic properties, represents a burgeoning field of materials science. This compound is a valuable precursor in the creation of yttrium-based hybrid materials due to its solubility and reactivity. prochemonline.comprochemonline.com These hybrid materials often exhibit unique optical, electronic, and mechanical properties not found in their individual components.

One area of exploration is the development of (bio)organic-inorganic hybrid structures. These materials are designed to leverage the combined properties of both organic and inorganic constituents for novel functionalities. copernicus.org While the field is broad, the use of metal-oxo nanoclusters as building blocks is a promising approach. copernicus.org this compound can serve as a source of yttrium for the inorganic component of these complex structures.

Furthermore, this compound can be used to synthesize yttrium oxide nanoparticles, which can then be incorporated into hybrid materials. sigmaaldrich.commdpi.com For example, research has shown the synthesis of yttrium derivatives nanoparticles using green synthesis methods, which result in materials with potential biological applications. mdpi.com The XRD patterns of such materials have indicated the presence of both yttrium oxide and yttrium nitrate phases, highlighting the direct role of the precursor. mdpi.com The ability to form defect-free thin films from yttria synthesized from this compound also enhances its role in microelectronics and photonics. prochemonline.com

Advanced Sensing Applications and Electrochemical Devices Derived from Yttrium-Based Materials

Yttrium-based materials, often synthesized from this compound, are being investigated for their potential in advanced sensing and electrochemical applications. The unique properties of yttrium compounds, such as their catalytic activity and electrical characteristics, make them suitable for the development of sensitive and selective sensors. samaterials.com

A significant area of research is the development of electrochemical sensors. These devices utilize the principles of electrochemistry to detect specific analytes. nih.gov The modification of electrode surfaces with nanomaterials can significantly enhance the performance of these sensors by increasing surface area, improving electrical conductivity, and providing catalytic activity. nih.gov this compound can be used as a precursor to synthesize yttrium-based nanoparticles for this purpose. sigmaaldrich.com

For instance, electrochemical sensors have been developed for the detection of nitrate in water, a critical environmental concern. copernicus.org While these sensors may not directly use yttrium, the principles of modifying electrode surfaces with catalytic nanoparticles are transferable. Research into yttrium-based materials for sensing other ions and molecules is an active area. The development of compact and cost-effective potentiostats is also crucial for enabling on-site and real-time analysis with these electrochemical sensors. mdpi.com The manufacturing of such sensors can involve printing conductive inks on a substrate to form the electrodes. osti.gov

Role in Quantum Materials and Advanced Functional Ceramics

This compound is a crucial precursor in the synthesis of several materials with significant applications in quantum technologies and advanced functional ceramics. samaterials.com Its ability to yield high-purity yttrium oxide upon thermal decomposition is fundamental to the production of these sophisticated materials. prochemonline.comwikipedia.org

One of the most notable applications is in the synthesis of high-temperature superconductors, specifically yttrium barium copper oxide (YBCO). samaterials.com YBCO was one of the first superconductors discovered to exhibit superconductivity above the boiling point of liquid nitrogen and continues to be an important material in research and for potential applications in energy transmission and electronics. samaterials.com this compound serves as the source of yttrium in the synthesis of YBCO. samaterials.com

In the realm of photonics and quantum optics, this compound is a precursor for yttrium aluminum garnet (YAG) crystals. samaterials.com Doped YAG crystals, such as Nd:YAG, are widely used as the gain medium in solid-state lasers. samaterials.com The synthesis of nanocrystalline yttria powders from yttrium nitrate solution is a key step in fabricating transparent YAG ceramics for laser applications. researchgate.net

Furthermore, yttrium oxide derived from this compound is a critical component in various advanced ceramics. stanfordmaterials.com It is used as a sintering aid to promote the densification of ceramics at lower temperatures and as a stabilizer for zirconia to prevent phase transformations and improve mechanical properties. stanfordmaterials.com These yttria-stabilized materials are essential for high-performance applications in aerospace and energy sectors. prochemonline.comprochemonline.com

Synergistic Research Across Chemistry, Materials Science, and Engineering Disciplines

The research and development surrounding this compound are inherently interdisciplinary, requiring expertise from chemistry, materials science, and various engineering fields. The synthesis and characterization of yttrium-based materials from this precursor involve fundamental chemical principles. samaterials.com The subsequent processing and application of these materials in areas like additive manufacturing, hybrid materials, sensors, and quantum devices fall under the purview of materials science and engineering. mdpi.comsamaterials.com

The development of 3D printable ceramic inks, for example, requires a deep understanding of colloid chemistry and rheology, while the design and fabrication of the printed components are engineering challenges. mdpi.com Similarly, the creation of novel hybrid materials necessitates collaboration between synthetic chemists and materials scientists to design and characterize materials with desired synergistic properties. copernicus.org

The advancement of yttrium-based sensors and electrochemical devices is another area that highlights this synergy. It involves chemists developing the sensing materials, materials scientists integrating them into functional devices, and electrical engineers designing the necessary electronics for signal processing and readout. nih.govmdpi.com The exploration of quantum materials and advanced ceramics also relies on a close partnership between physicists, chemists, and materials engineers to synthesize, characterize, and understand the fundamental properties of these materials and to engineer them for specific applications. samaterials.comumich.edu This collaborative approach is essential for translating fundamental scientific discoveries into tangible technological innovations.

Data Table of Yttrium-Based Material Applications

Application AreaYttrium-Based MaterialPrecursorKey Properties/Function
Additive Manufacturing Yttria-Stabilized Zirconia (YSZ)This compoundHigh thermal stability, mechanical strength
Yttrium Oxide (Y₂O₃)This compoundUsed in ceramic slurries for 3D printing
Hybrid Materials Yttrium Oxide NanoparticlesThis compoundComponent in organic-inorganic hybrids
Yttrium-based nanophosphorsThis compoundLuminescent properties
Sensing & Electrochemical Yttrium-based NanoparticlesThis compoundCatalytic and electrical properties for sensors
Quantum Materials YBCO SuperconductorsThis compoundHigh-temperature superconductivity
YAG Laser CrystalsThis compoundGain medium for solid-state lasers
Advanced Ceramics Yttria-Stabilized Zirconia (YSZ)This compoundStabilizer, enhances mechanical properties
Sintering AidThis compoundPromotes densification of ceramics

Q & A

Q. What are the recommended methods for synthesizing yttrium nitrate hydrate with high purity (>99.99%) for advanced material research?

this compound is typically synthesized via direct reaction of yttrium oxide (Y₂O₃) with nitric acid under controlled conditions. For high-purity synthesis (e.g., 99.99% metals basis), use ultrapure Y₂O₃ (mean particle size 20.6–88.5 nm) and distilled nitric acid. The reaction is exothermic and requires cooling (0–6°C) to prevent decomposition . Post-synthesis, recrystallization in deionized water under nitrogen atmosphere ensures minimal contamination. Purity is verified via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Q. How should this compound be characterized to confirm its chemical composition and hydration state?

Key characterization techniques include:

  • Thermogravimetric Analysis (TGA): Determines hydration state by measuring mass loss upon heating to 200°C (hexahydrate loses ~28% mass) .
  • Powder X-ray Diffraction (PXRD): Confirms crystallinity and phase purity by matching peaks to reference data (e.g., ICDD PDF-00-025-1035) .
  • FTIR Spectroscopy: Identifies nitrate ion vibrations (e.g., asymmetric stretching at 1380 cm⁻¹) and hydroxyl groups from water .

Q. What experimental precautions are critical when handling this compound in aqueous solutions?

  • Storage: Keep at 0–6°C to prevent hydrolysis and nitrate decomposition .
  • Safety Protocols: Use fume hoods to avoid inhalation of NOx fumes (produced during decomposition). Wear nitrile gloves and eye protection due to skin/eye irritation risks .
  • Contamination Control: Use trace-metal-grade solvents and avoid contact with reducing agents (e.g., organic compounds) to prevent redox reactions .

Q. How can researchers verify the purity of commercial this compound batches for reproducibility?

Perform:

  • ICP-OES/MS: Quantifies trace metal impurities (e.g., Fe, Ca) to ensure <50 ppm total impurities .
  • Ion Chromatography: Detects residual nitrate/nitrite ions from incomplete synthesis .
  • Karl Fischer Titration: Measures water content to confirm hydration stoichiometry (e.g., hexahydrate vs. pentahydrate) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in mixed solvents be resolved?

Conflicts often arise from variations in temperature, ionic strength, or solvent purity. To resolve discrepancies:

  • Standardize Conditions: Use IUPAC-recommended methods for solubility measurements (e.g., gravimetric analysis under inert atmosphere) .
  • Comparative Studies: Conduct parallel experiments with reference compounds (e.g., lanthanum nitrate) to validate methodology .
  • Thermodynamic Modeling: Apply Pitzer equations to account for ion interactions in multicomponent solutions .

Q. What advanced techniques are suitable for probing the coordination environment of yttrium ions in nitrate hydrate complexes?

  • X-ray Absorption Spectroscopy (XAS): Determines Y–O bond distances and coordination number (typically 8–9 in hexahydrate) using EXAFS and XANES .
  • Raman Spectroscopy: Resolves nitrate ligand symmetry (e.g., D3h for free nitrate vs. C2v in coordinated complexes) .
  • Solid-State NMR: Characterizes local symmetry and dynamics of yttrium centers (e.g., ⁸⁹Y NMR chemical shifts) .

Q. How can this compound be utilized in sol-gel synthesis of yttrium-based oxides (e.g., Y₃Fe₅O₁₂) with controlled stoichiometry?

  • Precursor Preparation: Dissolve stoichiometric amounts of Y(NO₃)₃·6H₂O and metal nitrates (e.g., Fe(NO₃)₃·9H₂O) in ethylene glycol to form a homogeneous solution .
  • Gelation: Adjust pH to 2–3 with citric acid to chelate metal ions and prevent premature precipitation. Heat at 80°C to form a transparent gel .
  • Calcination: Anneal the gel at 600–800°C in air to decompose nitrates and crystallize the oxide phase. Monitor phase purity via in-situ PXRD .

Q. What strategies mitigate thermal decomposition challenges during high-temperature applications of this compound?

  • Controlled Atmosphere Processing: Use argon or nitrogen atmospheres to suppress NOx formation .
  • Precursor Modification: Replace nitrate ligands with thermally stable anions (e.g., acetylacetonate) via ligand exchange reactions .
  • Encapsulation: Embed yttrium nitrate in silica matrices to delay decomposition until target temperatures are reached .

Methodological Notes

  • Data Reproducibility: Always report batch-specific purity, storage conditions, and solvent history to enable replication .
  • Safety Compliance: Follow OSHA guidelines for nitrate handling, including airborne concentration monitoring and emergency shower access .
  • Ethical Data Reporting: Disclose measurement uncertainties (e.g., ±0.5% in TGA) and cite primary sources to avoid misinformation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.